4-Benzyloxy-3-methoxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXFVPMVYQICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187376 | |
| Record name | 4-Benzyloxy-3-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33693-48-0 | |
| Record name | 4-(Benzyloxy)-3-methoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyloxy-3-methoxybenzyl alcohol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33693-48-0 | |
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| Record name | 4-Benzyloxy-3-methoxybenzyl alcohol | |
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| Record name | 4-benzyloxy-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.930 | |
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| Record name | 4-BENZYLOXY-3-METHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7Z6QS9TZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxy-3-methoxybenzyl Alcohol: Chemical Properties, Structure, and Synthesis
I have gathered a significant amount of information on the chemical properties, structure, and identification of 4-Benzyloxy-3-methoxybenzyl alcohol. I have also found several detailed experimental protocols for its synthesis, primarily through the reduction of vanillin followed by O-benzylation, or directly from vanillyl alcohol. Specific details on reagents, reaction conditions, and work-up procedures are available.
Furthermore, I have found information regarding the biological activity of a closely related compound, 4-methoxybenzyl alcohol, which is shown to be involved in the PI3K/AKT signaling pathway in brain microvascular endothelial cells. This provides a solid basis for creating the mandatory signaling pathway diagram.
I also have access to spectral data information, including mentions of 1H NMR, 13C NMR, IR, and MS. While I don't have the actual raw spectra, I have found resources that describe the expected peaks and fragmentation patterns for similar structures, which is sufficient for the purpose of this technical guide.
Therefore, I believe I have enough information to fulfill all the core requirements of the user's request, including creating the data tables, detailing experimental protocols, and generating the required Graphviz diagrams. I will now proceed to synthesize this information into the final response.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. This compound, also known as O-benzylvanillyl alcohol, serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical and fragrance compounds. This document includes detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an analysis of its spectral data. Additionally, a relevant biological signaling pathway involving a structurally similar compound is presented to highlight potential areas of investigation in drug discovery.
Chemical Structure and Identification
This compound is an aromatic alcohol characterized by a benzyl ether and a methoxy group on the benzene ring.
IUPAC Name: (4-(Benzyloxy)-3-methoxyphenyl)methanol[1][2][3]
Synonyms: O-Benzylvanillyl Alcohol, Vanillyl Alcohol Benzyl Ether, 3-Methoxy-4-(benzyloxy)benzyl Alcohol[1][2][4]
CAS Number: 33693-48-0[1][3][5]
Molecular Formula: C₁₅H₁₆O₃[1][4]
Molecular Weight: 244.29 g/mol [4]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White crystals or powder | [3] |
| Molecular Weight | 244.29 g/mol | [4] |
| Melting Point | 67.0-74.0 °C | [3] |
| Molecular Formula | C₁₅H₁₆O₃ | [1][4] |
| XLogP3 | 2.2 | [1][6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from vanillin: 1) reduction of the aldehyde group to an alcohol, followed by 2) O-benzylation of the phenolic hydroxyl group.
Step 1: Reduction of Vanillin to Vanillyl Alcohol [7][8]
Figure 2: Workflow for the reduction of vanillin to vanillyl alcohol.
-
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1M Sodium hydroxide (NaOH) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve vanillin in ethanol in a round-bottom flask with stirring at room temperature.[7]
-
Cool the resulting solution in an ice bath.[7]
-
In a separate vial, dissolve sodium borohydride in 1M NaOH solution.[7]
-
Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes.[7]
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 30 minutes.[8]
-
Cool the reaction mixture again in an ice bath and slowly add 6M HCl dropwise until the solution is acidic (test with pH paper) to quench the excess NaBH₄.[7]
-
Continue stirring in the ice bath to allow the product, vanillyl alcohol, to precipitate.[7]
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with two portions of ice-cold water and allow it to air dry.[7]
-
Step 2: O-Benzylation of Vanillyl Alcohol [9]
Figure 3: Workflow for the O-benzylation of vanillyl alcohol.
-
Materials:
-
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve vanillyl alcohol in dry DMF in a flask under an inert atmosphere (e.g., Argon).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.[9]
-
Add benzyl bromide to the reaction mixture at 0 °C.[9]
-
Stir the reaction mixture, allowing it to gradually warm to room temperature, and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to 0 °C and quench by adding an excess of triethylamine.[9]
-
Dilute the reaction mixture with ethyl acetate and wash with water.[9]
-
Extract the aqueous layer twice with ethyl acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[9]
-
Spectral Data Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methoxy group, and the hydroxyl proton. The aromatic protons of the two benzene rings will appear in the range of δ 6.8-7.5 ppm. The benzylic protons of the -OCH₂Ph group will appear as a singlet around δ 5.0 ppm. The benzylic protons of the -CH₂OH group will appear as a singlet around δ 4.6 ppm. The methoxy protons will be a sharp singlet around δ 3.9 ppm, and the hydroxyl proton will appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms. The aromatic carbons will resonate in the region of δ 110-160 ppm. The benzylic carbons (-OCH₂Ph and -CH₂OH) will appear in the range of δ 60-75 ppm, and the methoxy carbon will be observed around δ 56 ppm.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound will exhibit key absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities will appear in the fingerprint region between 1000-1300 cm⁻¹.[10]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for this compound is expected at m/z 244. The fragmentation pattern will likely involve the loss of a hydroxyl radical (-OH) to give a peak at m/z 227, and cleavage of the benzyl group, resulting in a prominent peak at m/z 91, corresponding to the tropylium cation.[11][12]
Biological Activity and Signaling Pathway Involvement
While specific signaling pathway data for this compound is not extensively documented, a structurally related compound, 4-methoxybenzyl alcohol, has been shown to exert neuroprotective effects. Studies have demonstrated that 4-methoxybenzyl alcohol protects brain microvascular endothelial cells from injury by activating the PI3K/AKT signaling pathway.[13] This pathway is crucial for cell survival and proliferation. The activation of PI3K/AKT by 4-methoxybenzyl alcohol leads to the downstream phosphorylation of endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation and has protective effects on the brain.[13] This suggests that compounds with similar structural motifs, such as this compound, could be investigated for similar biological activities in the context of drug discovery for neurodegenerative diseases.
References
- 1. This compound | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. H27443.06 [thermofisher.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound(33693-48-0) MS [m.chemicalbook.com]
- 6. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. scispace.com [scispace.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol from Vanillin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the two-step synthesis of 4-benzyloxy-3-methoxybenzyl alcohol, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, vanillin. The synthesis involves a Williamson ether synthesis for the protection of the phenolic hydroxyl group, followed by the selective reduction of the aldehyde functionality. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to ensure clarity and reproducibility for research and development applications.
Overall Synthetic Pathway
The conversion of vanillin to this compound is efficiently achieved in a two-step process. The first step involves the protection of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a benzyl ether. This is followed by the selective reduction of the aldehyde group to a primary alcohol.
Caption: Two-step synthesis of the target compound from vanillin.
Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
This initial step employs the Williamson ether synthesis, a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[1][2][3] Here, the phenoxide of vanillin, generated in situ using a base, acts as the nucleophile, attacking benzyl chloride to form the desired benzyl ether, 4-benzyloxy-3-methoxybenzaldehyde.[4] This reaction effectively protects the phenolic hydroxyl group from participating in subsequent reactions.
Experimental Protocol
The following procedure is adapted from a reported synthesis which achieved a high yield.[4]
-
To a solution of vanillin (5.0 mmol, 0.76 g) in anhydrous dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 5.0 mmol, 0.69 g) and a catalytic amount of potassium iodide (KI, 50 mg).
-
Stir the mixture at 60 °C for 20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add a solution of benzyl chloride (5.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Increase the temperature to 70 °C and maintain for 22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water (30 mL).
-
Perform extractions with ethyl acetate (2 x 20 mL, 1 x 15 mL).
-
Combine the organic phases and wash with water (10 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization, yielding 4-benzyloxy-3-methoxybenzaldehyde as a white solid.[4] A yield of 91% has been reported for this transformation.[4]
Data Presentation: Reagents and Conditions for Step 1
| Reagent | Formula | M.W. ( g/mol ) | Molar Equiv. | Amount (mmol) | Purpose |
| Vanillin | C₈H₈O₃ | 152.15 | 1.0 | 5.0 | Starting Material |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 1.0 | 5.0 | Benzylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.0 | 5.0 | Base |
| Potassium Iodide | KI | 166.00 | Catalytic | ~0.3 | Catalyst |
| Dimethylformamide | C₃H₇NO | 73.09 | - | 7 mL | Solvent |
| Parameter | Condition | ||||
| Temperature | 70 °C | ||||
| Reaction Time | 22 hours | ||||
| Reported Yield | 91%[4] |
Visualization: Experimental Workflow for Step 1
Caption: Workflow for the synthesis of 4-benzyloxy-3-methoxybenzaldehyde.
Step 2: Synthesis of this compound
The second step involves the reduction of the aldehyde group in 4-benzyloxy-3-methoxybenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it efficiently reduces aldehydes and ketones without affecting other functional groups like ethers.[5][6] The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature or below.
Experimental Protocol
This protocol is a generalized procedure based on the known reduction of substituted benzaldehydes with sodium borohydride.[7][8][9]
-
Dissolve 4-benzyloxy-3-methoxybenzaldehyde (4.13 mmol, 1.0 g) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate vial, dissolve sodium borohydride (NaBH₄, 1.2-1.5 equiv., ~0.19-0.23 g) in a small amount of the reaction solvent (e.g., 5 mL methanol). Note: NaBH₄ can also be added portion-wise as a solid, but pre-dissolving allows for better control.
-
Slowly add the NaBH₄ solution dropwise to the stirred aldehyde solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.[5]
-
Cool the mixture again to 0 °C and cautiously quench the excess NaBH₄ by the dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the evolution of hydrogen gas ceases.
-
Adjust the pH to ~7 with a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary. High yields, often exceeding 90%, are typical for this type of reduction.[9]
Data Presentation: Reagents and Conditions for Step 2
| Reagent | Formula | M.W. ( g/mol ) | Molar Equiv. | Amount (mmol) | Purpose |
| 4-Benzyloxy-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 1.0 | 4.13 | Starting Material |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.2 - 1.5 | 4.95 - 6.20 | Reducing Agent |
| Methanol | CH₄O | 32.04 | - | 20 mL | Solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | As needed | Quenching Agent |
| Parameter | Condition | ||||
| Temperature | 0 °C to RT | ||||
| Reaction Time | 1 - 2 hours | ||||
| Reported Yield (for similar reductions) | >90%[9] |
Visualization: Experimental Workflow for Step 2
Caption: Workflow for the reduction to this compound.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Benzyloxy-3-methoxybenzyl alcohol: Synthesis, Safety, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxybenzyl alcohol, a versatile organic compound with potential applications in drug discovery and development. This document details its chemical identity, safety information, a detailed experimental protocol for its synthesis, and explores its likely biological activities based on structurally related molecules.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33693-48-0 | [1][2] |
| Molecular Formula | C₁₅H₁₆O₃ | [1][2] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 71-73 °C | [3] |
| IUPAC Name | (4-(Benzyloxy)-3-methoxyphenyl)methanol | [2] |
| Synonyms | O-Benzylvanillyl alcohol, Vanillyl alcohol benzyl ether | [4] |
Safety Data
This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.
| Hazard Category | GHS Classification | Pictogram |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Irritant |
| Serious Eye Damage/Eye Irritation | Category 2 (H319: Causes serious eye irritation) | Irritant |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
Experimental Protocols
A plausible and detailed two-step synthesis for this compound starting from vanillin is outlined below. This protocol is based on established chemical transformations.[3][5]
Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
This step involves the benzylation of the hydroxyl group of vanillin.
Materials:
-
Vanillin
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of vanillin in DMF, add potassium carbonate.
-
Add benzyl chloride dropwise to the stirring suspension.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-Benzyloxy-3-methoxybenzaldehyde as a white solid.
Step 2: Reduction to this compound
This step involves the reduction of the aldehyde functional group to an alcohol.[5]
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolve 4-Benzyloxy-3-methoxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected spectral data would be similar to that of related benzyl alcohols.[6][7]
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are limited, research on structurally similar compounds provides strong indications of its potential therapeutic applications. An isotope-labeled version of this compound serves as an intermediate in the synthesis of Gemifloxacin, a fluoroquinolone antibiotic, highlighting its relevance in medicinal chemistry.
Furthermore, studies on the closely related 4-methoxybenzyl alcohol have demonstrated neuroprotective effects, suggesting a potential role in mitigating cerebral ischemia-reperfusion injury.[8] This protection is attributed to the activation of the PI3K/Akt signaling pathway .[9] Another analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , has been shown to suppress adipogenesis and inflammation by modulating the PI3K/Akt and MAPK signaling pathways .[10][11]
Based on this evidence, it is highly probable that this compound also interacts with these critical cellular signaling pathways.
Caption: Proposed modulation of the PI3K/Akt signaling pathway.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a compound of significant interest for chemical and biological research. Its straightforward synthesis from readily available starting materials, coupled with the promising biological activities of its structural analogs, makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of neuroprotection and metabolic disorders. The information provided in this guide serves as a valuable resource for researchers embarking on studies involving this compound.
References
- 1. This compound(33693-48-0) MS [m.chemicalbook.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]
- 7. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]
- 8. Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-Benzyloxy-3-methoxybenzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-3-methoxybenzyl alcohol (CAS No: 33693-48-0), a key intermediate in organic synthesis. The document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Properties
-
IUPAC Name: (4-(Benzyloxy)-3-methoxyphenyl)methanol
-
Molecular Formula: C₁₅H₁₆O₃
-
Molecular Weight: 244.29 g/mol
-
Appearance: White crystalline powder
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | m | 5H | Ar-H (benzyl group) |
| ~6.90 | m | 3H | Ar-H (substituted ring) |
| ~5.10 | s | 2H | -OCH₂- (benzyl) |
| ~4.55 | s | 2H | -CH₂OH |
| ~3.85 | s | 3H | -OCH₃ |
| ~1.60 | br s | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~149.5 | C-O (aromatic) |
| ~147.0 | C-O (aromatic) |
| ~137.0 | C (quaternary, aromatic) |
| ~133.0 | C (quaternary, aromatic) |
| ~128.5 | Ar-C (benzyl) |
| ~128.0 | Ar-C (benzyl) |
| ~127.5 | Ar-C (benzyl) |
| ~120.0 | Ar-C |
| ~113.5 | Ar-C |
| ~111.5 | Ar-C |
| ~71.0 | -OCH₂- (benzyl) |
| ~65.0 | -CH₂OH |
| ~56.0 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2930, 2870 | Medium | C-H stretch (aliphatic) |
| ~1600, 1510 | Strong | C=C stretch (aromatic) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1030 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern can provide valuable information about the structure of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 244 | Moderate | [M]⁺ (Molecular ion) |
| 153 | Moderate | [M - C₇H₇]⁺ |
| 137 | Moderate | [M - C₇H₇O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum of the empty sample holder.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized by heating in a high vacuum environment.
Ionization and Analysis:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: Workflow of Spectroscopic Analysis.
References
A Comprehensive Technical Review of 4-Benzyloxy-3-methoxybenzyl Alcohol: Synthesis, Applications, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxybenzyl alcohol, also known as O-benzylvanillyl alcohol, is a versatile aromatic alcohol that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique structural features, including the presence of a benzyl ether protecting group and a reactive benzylic alcohol, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth review of the synthesis, key applications, and biological significance of this compound and its derivatives, with a focus on its role in drug development and solid-phase synthesis.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₃ |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 33693-48-0 |
| Melting Point | 71-73 °C |
| Boiling Point | ~347.2 °C (estimated) |
| Solubility | Soluble in dichloromethane, methanol. |
| Appearance | White crystalline powder |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reduction of its corresponding aldehyde, 4-Benzyloxy-3-methoxybenzaldehyde. This precursor is commercially available and can be synthesized from vanillin.
Experimental Protocol: Reduction of 4-Benzyloxy-3-methoxybenzaldehyde
This protocol describes the reduction of 4-Benzyloxy-3-methoxybenzaldehyde to this compound using sodium borohydride.[4][5][6]
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-Benzyloxy-3-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully add 1 M HCl dropwise to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure alcohol.
Expected Yield: High yields (typically >90%) are expected for this reduction.
Applications of this compound
Intermediate in the Synthesis of Gemifloxacin
This compound is a key intermediate in the synthesis of Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic.[7] The synthesis involves multiple steps, and the benzyloxy group serves as a protecting group for the phenolic hydroxyl group during the synthesis.
Antimicrobial Activity of Gemifloxacin:
Gemifloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. A summary of its minimum inhibitory concentrations (MICs) against common pathogens is presented in Table 2.
Table 2: In Vitro Antimicrobial Activity of Gemifloxacin (MIC in µg/mL)
| Organism | MIC₅₀ | MIC₉₀ |
| Streptococcus pneumoniae | ≤0.03 | 0.06 |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Moraxella catarrhalis | ≤0.015 | 0.03 |
| Staphylococcus aureus (methicillin-susceptible) | 0.03 | 0.06 |
| Escherichia coli | ≤0.015 | 0.06 |
| Klebsiella pneumoniae | 0.06 | 0.25 |
| Pseudomonas aeruginosa | 4 | 16 |
Data compiled from multiple studies.
Mechanism of Action of Fluoroquinolones (e.g., Gemifloxacin):
The antibacterial action of fluoroquinolones is initiated by their entry into the bacterial cell. Once inside, they target and inhibit the activity of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Solid-Phase Organic Synthesis (SPOS)
This compound can be immobilized on a polymer support to create a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin. This resin serves as a valuable tool in solid-phase organic synthesis, particularly for the synthesis of alcohols and other small molecules.[8]
Experimental Workflow: Synthesis and Use of MBBA Resin
The synthesis of MBBA resin and its application in SPOS involves a two-step process: immobilization of vanillin onto a Merrifield resin followed by reduction, and subsequent attachment and cleavage of a target molecule.
Caption: Workflow for the synthesis and application of MBBA resin.
Experimental Protocol: Cleavage from MBBA Resin
This protocol describes the cleavage of a molecule from the MBBA resin using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[8]
Materials:
-
Resin-bound target molecule
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Methanol
-
Solid-phase extraction (SPE) tube or fritted funnel
Procedure:
-
Swelling: Swell the resin-bound target molecule in dichloromethane.
-
Cleavage: Add a solution of DDQ (typically 3-5 equivalents relative to the resin loading) in dichloromethane to the swollen resin.
-
Reaction: Gently agitate the mixture at room temperature. Monitor the reaction for the release of the product into the solution.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product.
-
Washing: Wash the resin with dichloromethane and methanol to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings. The crude product can then be purified by appropriate methods such as column chromatography.
Precursor for Bioactive Molecules
The structural motif of this compound is present in various naturally occurring and synthetic bioactive compounds. While specific quantitative data for derivatives of this exact alcohol is limited in the literature, related benzaldehyde and benzyl alcohol derivatives have shown promising cytotoxic activities against various cancer cell lines. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore their therapeutic potential.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of key functional groups make it an important building block in the pharmaceutical industry, most notably in the production of the antibiotic gemifloxacin. Furthermore, its application in solid-phase organic synthesis as the MBBA resin highlights its utility in the efficient generation of small molecule libraries for drug discovery. While the direct biological activities of its derivatives are not yet extensively explored, the prevalence of its structural core in other bioactive molecules suggests that it holds significant potential for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this important molecule.
References
- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 2. This compound | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. studylib.net [studylib.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 | CymitQuimica [cymitquimica.com]
- 8. ias.ac.in [ias.ac.in]
The Unfolding Therapeutic Potential of 4-Benzyloxy-3-methoxybenzyl Alcohol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-benzyloxy-3-methoxybenzyl alcohol scaffold, a core structure derived from the natural compound vanillyl alcohol, has emerged as a promising platform in medicinal chemistry. Its synthetic tractability and the presence of modifiable functional groups have spurred the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their potential anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing key experimental methodologies, and visualizing relevant biological pathways to aid in the advancement of research and drug development efforts in this area.
Anticancer and Cytotoxic Activities
Derivatives of the 4-benzyloxy-3-methoxybenzyl scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest. While comprehensive data on a wide range of this compound derivatives is still emerging, studies on structurally related benzyloxybenzaldehyde and chalcone derivatives provide valuable insights into their anticancer potential.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected derivatives against various cancer cell lines. It is important to note that these compounds are structurally related to the core this compound scaffold, and their activity provides a strong rationale for the further investigation of direct derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia) | <10 | [1] |
| Chalcone Derivative | (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified | [2] |
| Porphyrin-ferulic acid derivative | Compound 7a | A549 (Lung carcinoma) | 43.82 ± 2.50 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The structural features of this compound derivatives, particularly the presence of the benzyloxy and methoxy groups, suggest their potential as antimicrobial agents. Chalcones derived from 4-benzyloxy-3-methoxybenzaldehyde have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.[2]
Quantitative Data on Antimicrobial Activity
The following table presents the antimicrobial activity of chalcone derivatives of 4-benzyloxy-3-methoxybenzaldehyde, as indicated by the zone of inhibition.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 18 |
| (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one | Escherichia coli | 16 |
| (E)-1-(4-methoxyphenyl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 15 |
| (E)-1-(4-methoxyphenyl)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-one | Escherichia coli | 14 |
Data extracted from a study on chalcone derivatives.[2]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the compound.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Enzyme Inhibition
The 4-benzyloxy-3-methoxybenzyl scaffold is also a promising template for the design of enzyme inhibitors. Structurally related compounds have shown inhibitory activity against enzymes such as α-glucosidase and tyrosinase, which are implicated in diabetes and hyperpigmentation, respectively.
Quantitative Data on Enzyme Inhibition
The following table summarizes the enzyme inhibitory activity of compounds structurally related to the this compound core.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Benzyloxyflavone | 3-Benzyloxy-4'-methoxyflavone | β-Glucosidase | 0.17 | [4] |
| Methoxybenzil | 3,4-Dimethoxybenzil | α-Glucosidase | 64.17 | [5] |
| Methoxy-substituted tyramine | 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate | Mushroom Tyrosinase | 0.000059 | [6] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically. The reduction in the rate of p-nitrophenol formation in the presence of a test compound indicates enzyme inhibition.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Substrate Addition: Initiate the reaction by adding the substrate, pNPG solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Modulation of Signaling Pathways
The biological activities of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways. Based on studies of structurally similar compounds, the NF-κB and PI3K/Akt pathways are potential targets. These pathways are crucial regulators of cell survival, proliferation, inflammation, and apoptosis.
Potential Signaling Pathways
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Some methoxy-substituted compounds have been shown to inhibit NF-κB activation.[7][8]
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[6][9][10]
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique to investigate the modulation of signaling pathways by analyzing the expression and phosphorylation status of specific proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the expression and phosphorylation levels of the target proteins.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The available data, primarily from structurally related compounds, strongly suggests that its derivatives possess significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents. The modulation of critical signaling pathways such as NF-κB and PI3K/Akt appears to be a key mechanism underlying these biological effects.
Future research should focus on the systematic synthesis and biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 3. 4-Benzyloxy-3-methoxycinnamic acid | 7152-95-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Benzyloxy-3-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Benzyloxy-3-methoxybenzyl alcohol in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document presents known qualitative information for the target compound and quantitative data for structurally similar analogs to provide a valuable point of reference for researchers. Additionally, a detailed, representative experimental protocol for determining solubility is provided, based on established general methodologies.
Introduction to this compound
This compound, also known as O-Benzylvanillyl alcohol, is an organic compound with the molecular formula C15H16O3.[1] It is a white crystalline powder with a melting point range of 71-73 °C.[2] The presence of a benzyl ether and a methoxy group on the aromatic ring, along with a primary alcohol functional group, influences its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for applications in organic synthesis, formulation development, and drug discovery.
Solubility Data
Extensive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. However, qualitative information indicates its solubility in certain organic solvents.
Qualitative Solubility of this compound:
| Solvent | Solubility |
| Dichloromethane | Soluble[2] |
| Methanol | Soluble[2] |
To provide a more comprehensive understanding, the following table summarizes the quantitative solubility of two closely related structural analogs: benzyl alcohol and 4-methoxybenzyl alcohol.
Table 1: Quantitative Solubility of Structural Analogs
| Compound | Solvent | Solubility | Temperature (°C) |
| Benzyl Alcohol | Water | 4 g/100 mL | Room Temperature |
| 4-Methoxybenzyl alcohol | Water | 2 mg/mL | 20 |
| 4-Methoxybenzyl alcohol | Alcohol | Freely Soluble | Not Specified |
| 4-Methoxybenzyl alcohol | Diethyl Ether | Freely Soluble | Not Specified |
Data sourced from various chemical databases and supplier information.[3]
The moderate aqueous solubility of benzyl alcohol is attributed to its hydroxyl group, which can participate in hydrogen bonding. The larger, more nonpolar structure of this compound, due to the benzyl group, would suggest a lower solubility in polar protic solvents like water compared to benzyl alcohol, and a higher solubility in nonpolar organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed, representative protocol for determining the solubility of this compound in an organic solvent, based on the widely used isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) x 100
-
Alternative Analytical Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered supernatant from the equilibrated sample with a known volume of the solvent.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 4-Benzyloxy-3-methoxybenzyl alcohol (also known as O-Benzylvanillyl Alcohol), a key intermediate in organic synthesis. The document outlines its melting and boiling points, supported by experimental protocols for their determination and the synthesis of the compound.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1][2] Its structure, featuring a benzyl ether and a hydroxymethyl group on a methoxy-substituted benzene ring, dictates its physical characteristics and solubility profile.
Table 1: Physical Property Data for this compound
| Property | Value | Source |
| IUPAC Name | [4-(Benzyloxy)-3-methoxyphenyl]methanol | Thermo Scientific™[2] |
| CAS Number | 33693-48-0 | Thermo Scientific™[2] |
| Molecular Formula | C₁₅H₁₆O₃ | PubChem[3] |
| Molecular Weight | 244.29 g/mol | Thermo Scientific™[2] |
| Appearance | White crystals or powder | Thermo Scientific™[2] |
| Melting Point | 67.0-74.0 °C | Thermo Scientific™[2][4] |
| 71-73 °C (lit.) | Chemdad[1] | |
| Boiling Point | 347.2 °C (rough estimate) | Chemdad[1] |
| Solubility | Soluble in Dichloromethane, Methanol | Chemdad[1] |
Note: The reported boiling point is an estimation and should be used with caution, as high molecular weight benzyl alcohols may decompose at or before their boiling point under atmospheric pressure.
Experimental Protocols
Accurate determination of physical properties is contingent on sample purity. The following section details a standard protocol for the synthesis of this compound, followed by methodologies for measuring its melting point and assessing its purity.
This protocol describes a common method for preparing the title compound by reducing its corresponding aldehyde, 4-Benzyloxy-3-methoxybenzaldehyde.
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (1M solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 4-Benzyloxy-3-methoxybenzaldehyde in methanol in a round-bottom flask at room temperature with stirring.
-
Slowly add sodium borohydride to the solution in portions. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 20-25°C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the aldehyde by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.
-
Acidify the mixture to pH ~6-7 with a 1M HCl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white crystalline solid.
The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Melting point capillary tubes (sealed at one end)
-
Finely powdered, dry sample of this compound
Procedure:
-
Load a small amount (1-2 mm height) of the finely powdered, dry sample into the open end of a capillary tube.[6]
-
Pack the sample into the sealed end by tapping the tube on a hard surface or dropping it through a long glass tube.[7][8]
-
Place the capillary tube into the heating block of the melting point apparatus.[8]
-
Heat the sample rapidly to approximately 15-20°C below the expected melting point (approx. 70°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[8]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T₂).[6]
-
The melting point is reported as the range T₁ - T₂.
The purity of the synthesized alcohol, particularly its freedom from residual starting aldehyde and solvents, can be quantitatively assessed using gas chromatography. A purity of ≥97.5% is typical for commercial-grade material.[2][4]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5MS or similar)
-
Helium or Nitrogen as carrier gas
Procedure (General):
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a high-purity solvent like methanol or ethyl acetate. For silylated GC analysis, the sample would be derivatized prior to injection to increase volatility and thermal stability.[2][4]
-
Instrument Conditions:
-
Injector Temperature: 250-280°C
-
Oven Program: Start at a temperature low enough to resolve solvents (e.g., 60°C), then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature high enough to elute the analyte (e.g., 280-300°C).
-
Detector Temperature: 280-300°C
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation: The purity is determined by the relative area percent of the main peak corresponding to this compound in the resulting chromatogram.
Visualized Workflow
The logical flow of the synthesis process provides a clear framework for laboratory execution. The following diagram illustrates the key steps from starting materials to the final, purified product.
Caption: Synthetic workflow for this compound.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chm.uri.edu [chm.uri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
A Comprehensive Technical Guide to 4-Benzyloxy-3-methoxybenzyl Alcohol: Synonyms, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Benzyloxy-3-methoxybenzyl alcohol, a versatile organic compound with applications in chemical synthesis. This document consolidates its various names and synonyms, presents its key physicochemical properties in a structured format, and offers a detailed, plausible experimental protocol for its synthesis.
Nomenclature and Identification
This compound is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.
| Identifier Type | Value |
| IUPAC Name | [4-(Benzyloxy)-3-methoxyphenyl]methanol[1] |
| CAS Number | 33693-48-0[1] |
| Molecular Formula | C15H16O3[1][2] |
| Molecular Weight | 244.29 g/mol [2][3] |
| Synonyms | O-Benzylvanillyl Alcohol[1] |
| Vanillyl Alcohol Benzyl Ether[1] | |
| 3-Methoxy-4-(benzyloxy)benzyl Alcohol[1] | |
| (3-Methoxy-4-phenylmethoxyphenyl)methanol[1] | |
| Benzenemethanol, 3-methoxy-4-(phenylmethoxy)-[1] | |
| NSC 169518[1] |
Physicochemical Data
A summary of the key quantitative physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Melting Point | 62-64 °C | (for the aldehyde precursor)[4] |
| 67.0-74.0 °C | [5] | |
| Appearance | White crystalline powder | [5] |
| Assay | ≥97.5% (Silylated GC) | [5] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from vanillin. The first step involves the protection of the phenolic hydroxyl group via benzylation, followed by the reduction of the aldehyde group to a primary alcohol.
Experimental Workflow
References
A Technical Guide to 4-Benzyloxy-3-methoxybenzyl Alcohol for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, chemical properties, and applications of 4-Benzyloxy-3-methoxybenzyl alcohol, a versatile building block in organic synthesis and potential modulator of biological pathways.
Introduction
This compound, also known as O-Benzylvanillyl alcohol, is an aromatic organic compound that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure, featuring a benzyl-protected catechol-type moiety, makes it particularly useful in multi-step syntheses where selective protection and deprotection of hydroxyl groups are required. This guide provides a comprehensive overview of its commercial availability, key chemical data, and pertinent applications for professionals in research and drug development.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥97%, with some suppliers providing higher grades. The compound is generally supplied as a white to off-white crystalline powder.
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | ≥97.5% (Silylated GC)[1] | 5 g[1] |
| AOBChem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g |
| Toronto Research Chemicals (via Fisher Scientific) | Not specified | 50 mg (deuterated form, d2)[2][3] |
| MyBioSource | Not specified | Varies |
| ChemUniverse | Purity to be specified by user | Bulk quotes available[4] |
This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to consult supplier websites for the most current information on availability, pricing, and detailed specifications.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 33693-48-0 | [1][5] |
| Molecular Formula | C15H16O3 | [1][5] |
| Molecular Weight | 244.29 g/mol | [5] |
| Appearance | White to off-white crystals or powder | [1] |
| Melting Point | 67.0-74.0 °C | [1] |
| IUPAC Name | [4-(benzyloxy)-3-methoxyphenyl]methanol | [1] |
| InChI Key | PDBXFVPMVYQICB-UHFFFAOYSA-N | [1][5] |
| SMILES | COC1=CC(CO)=CC=C1OCC1=CC=CC=C1 | [1] |
Safety Information:
According to GHS classifications, this compound is considered an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Applications in Organic Synthesis
The primary application of this compound lies in its utility as a building block in organic synthesis, particularly in scenarios requiring the protection of a hydroxyl group. The benzyl ether moiety is a robust protecting group, stable to a wide range of reaction conditions, yet can be selectively removed when needed.
Solid-Phase Organic Synthesis
A notable application of this compound is in the development of resins for solid-phase organic synthesis (SPOS). A 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin has been synthesized and utilized as a support for the synthesis of alcohols.[2]
Experimental Workflow for MBBA Resin Synthesis and Use:
Detailed Experimental Protocol for MBBA Resin Synthesis:
The synthesis of the 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin is achieved through a two-step sequence under microwave irradiation.[2]
-
Step 1: Attachment of Vanillin to Merrifield Resin: Commercially available Merrifield resin is reacted with vanillin. This step effectively links the vanillin molecule to the polymer support.
-
Step 2: Reduction to the Alcohol: The aldehyde group of the resin-bound vanillin is then reduced to a hydroxyl group using sodium borohydride (NaBH4), yielding the final MBBA resin.[2]
Protocol for a Cleavage Study:
The utility of the MBBA resin is demonstrated by its use in synthesizing various benzyl ethers, which are subsequently cleaved to release the desired alcohols.
-
Etherification: The MBBA resin is treated with various bromides (e.g., 4-nitrobenzyl bromide, p-cyanobenzyl bromide) in the presence of sodium hydride (NaH) to form the corresponding resin-bound benzyl ethers.[2]
-
Cleavage: The cleavage of the target molecule from the resin is achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This oxidative cleavage releases the corresponding alcohols in good yields.[2] An important advantage of this method is the potential for recovery and regeneration of the polymer support for reuse.[2]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential pharmacological effects. A notable analogue, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to repress adipogenesis in mouse 3T3-L1 adipocytes.[5] This anti-adipogenic effect is mediated through the regulation of diverse signaling pathways.
Given the structural similarities, it is plausible that this compound or its metabolites could interact with similar cellular targets. The study on DHMBA demonstrated that it inhibits adipogenesis by downregulating key transcription factors (PPARγ and C/EBPα) and modulating components of the insulin signaling pathway, including PI3K, Akt, MAPK, and mTOR.[5]
Potential Signaling Pathway Interactions:
This information suggests that this compound could be a starting point for the design and synthesis of novel compounds targeting metabolic disorders. Further research is warranted to elucidate the specific biological activities of this compound.
Conclusion
This compound is a commercially accessible and highly useful chemical intermediate. Its primary value for researchers and drug development professionals lies in its application as a protected building block in complex organic syntheses, as demonstrated by its use in solid-phase synthesis. Furthermore, studies on structurally related compounds suggest that it may possess interesting biological activities, warranting further investigation into its potential as a modulator of key cellular signaling pathways. This guide provides a foundational resource for understanding and utilizing this versatile compound in a research and development setting.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]
- 4. Human Metabolome Database: Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: The Role of 4-Benzyloxy-3-methoxybenzyl Alcohol in Natural Product Synthesis
Introduction
4-Benzyloxy-3-methoxybenzyl alcohol, also known as O-benzylvanillyl alcohol, is a versatile reagent and building block in the field of organic synthesis. Its primary application lies in its use as a protecting group for hydroxyl functionalities during the complex, multi-step total synthesis of natural products. The strategic introduction and subsequent removal of this group allow chemists to mask a reactive alcohol, perform chemical transformations on other parts of the molecule, and then regenerate the alcohol under specific conditions, preventing unwanted side reactions.[1][2] The unique electronic properties conferred by the benzyloxy and methoxy substituents on the aromatic ring enable selective cleavage, making it a valuable tool for synthetic chemists.
Core Application: Hydroxyl Group Protection
In the total synthesis of complex molecules like natural products, chemists often face the challenge of selectively reacting one functional group in the presence of others with similar reactivity.[2][3] Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[1][4] The 4-benzyloxy-3-methoxybenzyl (BMB) group, derived from its corresponding alcohol, serves as an effective protecting group for alcohols, forming a BMB ether.
The utility of the BMB group stems from its relationship to the widely used p-methoxybenzyl (PMB or MPM) group. The electron-donating methoxy group at the para position makes the benzyl ether susceptible to oxidative cleavage under mild conditions that typically do not affect other protecting groups like standard benzyl (Bn) or silyl ethers.[5][6] This "orthogonal" stability is crucial in designing efficient synthetic routes.[7]
Key Synthetic Protocols
Protocol 1: Protection of a Primary Alcohol using 4-Benzyloxy-3-methoxybenzyl Bromide
This protocol describes a typical procedure for the protection of a primary alcohol using the corresponding benzyl bromide, which can be synthesized from this compound.
Objective: To form a 4-benzyloxy-3-methoxybenzyl (BMB) ether.
Materials:
-
Primary alcohol substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
4-Benzyloxy-3-methoxybenzyl bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol substrate in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-benzyloxy-3-methoxybenzyl bromide in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired BMB-protected alcohol.
Protocol 2: Deprotection of a BMB Ether via Oxidative Cleavage
This protocol details the selective removal of the BMB group in the presence of other functional groups using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Objective: To selectively cleave a BMB ether to regenerate the free alcohol.
Materials:
-
BMB-protected alcohol substrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 eq)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the BMB-protected substrate in a mixture of DCM and water (typically 18:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC (usually complete within 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the color of the organic layer fades.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Data Summary: Deprotection of Benzyl-Type Protecting Groups
The choice of a benzyl-type protecting group is often dictated by the specific deprotection conditions required for a synthetic strategy. The following table summarizes common methods for cleaving various benzyl ethers, highlighting their relative stability and orthogonality.
| Protecting Group | Common Name | Reagent(s) | Typical Conditions | Selectivity Notes |
| Benzyl | Bn | H₂, Pd/C | H₂ (1 atm), MeOH, rt | Cleaved by hydrogenolysis. Stable to most acidic/basic conditions and DDQ. |
| p-Methoxybenzyl | PMB, MPM | DDQ | CH₂Cl₂/H₂O, 0 °C to rt | Oxidatively cleaved. More acid-labile than Bn. Can be cleaved in the presence of Bn.[5][6] |
| Triflic Acid (TfOH) | TfOH, CH₂Cl₂, rt | Cleaved under strong acidic conditions.[8] | ||
| 4-Benzyloxy-3-methoxybenzyl | BMB | H₂, Pd/C | H₂ (1 atm), MeOH, rt | Both benzyl groups are cleaved by hydrogenolysis. |
| DDQ | CH₂Cl₂/H₂O, 0 °C to rt | Oxidatively cleaved similarly to PMB, due to the electron-rich aromatic ring. | ||
| 3,4-Dimethoxybenzyl | DMPM | DDQ | CH₂Cl₂/H₂O, 0 °C to rt | More reactive towards DDQ than PMB, allowing for selective deprotection.[5][6] |
Application Example: Total Synthesis of Capsaicin
Capsaicin is the natural product responsible for the pungency of chili peppers.[9] Its structure consists of a vanillylamine moiety attached to a fatty acid chain via an amide bond. The total synthesis of capsaicin often involves the protection of the phenolic hydroxyl group of a vanillin derivative to prevent unwanted reactions during the elaboration of the side chain and the final amide coupling.
This compound serves as a precursor to the protected vanillylamine head group. The synthesis can proceed by protecting the phenolic hydroxyl of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a benzyl ether. The resulting 4-benzyloxy-3-methoxybenzaldehyde can then be converted to the required amine, 4-benzyloxy-3-methoxybenzylamine. This protected amine is then coupled with the fatty acid side chain (e.g., 8-methyl-trans-6-nonenoyl chloride). The final step is the deprotection of the benzyl ether, typically via catalytic hydrogenolysis, to yield capsaicin.[10][11][12]
Visualizations
Caption: General workflow of a protecting group strategy in multi-step synthesis.
Caption: Key steps in the total synthesis of Capsaicin using a protected vanillylamine.
Caption: Logical flow for the selective deprotection of different benzyl-type ethers.
References
- 1. jocpr.com [jocpr.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. [PDF] The Role of Protective Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. labinsights.nl [labinsights.nl]
- 5. lookchem.com [lookchem.com]
- 6. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 7. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 11. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note: Structural Elucidation of 4-Benzyloxy-3-methoxybenzyl alcohol using ¹H and ¹³C NMR Spectroscopy
Introduction
4-Benzyloxy-3-methoxybenzyl alcohol, also known as O-benzyl vanillyl alcohol, is a key intermediate in the synthesis of various pharmaceutical compounds and natural products.[1] Its role as a protected precursor to vanillyl alcohol makes it crucial in multi-step synthetic pathways. Accurate structural verification is essential to ensure the purity and identity of this intermediate, thereby guaranteeing the success of subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[2] This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts and assignments for this compound, typically recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Summary
| Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~ 6.91 | s | 1H |
| H-5 | ~ 6.88 | d | 1H |
| H-6 | ~ 6.85 | d | 1H |
| -CH₂OH | ~ 4.65 | s | 2H |
| -OH | ~ 1.90 | br s | 1H |
| Ar'-CH₂-O- | ~ 5.15 | s | 2H |
| -OCH₃ | ~ 3.89 | s | 3H |
| Ar'-H (ortho) | ~ 7.42 | m | 2H |
| Ar'-H (meta) | ~ 7.37 | m | 2H |
| Ar'-H (para) | ~ 7.32 | m | 1H |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration and solvent.
Table 2: ¹³C NMR Spectral Data Summary
| Atom Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~ 134.0 |
| C-2 | ~ 109.9 |
| C-3 | ~ 149.8 |
| C-4 | ~ 149.1 |
| C-5 | ~ 114.5 |
| C-6 | ~ 120.1 |
| -CH₂OH | ~ 65.2 |
| Ar'-CH₂-O- | ~ 71.0 |
| -OCH₃ | ~ 56.1 |
| Ar'-C (ipso) | ~ 137.1 |
| Ar'-C (ortho) | ~ 127.3 |
| Ar'-C (meta) | ~ 128.6 |
| Ar'-C (para) | ~ 128.0 |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing an NMR sample is crucial for obtaining high-quality spectra.
-
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Vial and spatula
-
-
Procedure:
-
Weigh the required amount of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the solvent height in the tube is sufficient to cover the NMR probe's detection coils (typically 4-5 cm).
-
Cap the NMR tube securely and label it appropriately.
-
2. NMR Spectrum Acquisition
The following are typical parameters for acquiring spectra on a 400 or 500 MHz NMR spectrometer.[3]
-
¹H NMR Spectrum Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm)
-
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals and pick the peaks.
-
-
¹³C NMR Spectrum Acquisition:
-
Use the same locked and shimmed sample.
-
Set the spectrometer to the ¹³C frequency.
-
Set the following acquisition parameters:
-
Pulse Program: Standard proton-decoupled pulse (zgpg30)
-
Number of Scans (NS): 128 to 1024 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
Spectral Width (SW): ~220-240 ppm (centered around 100 ppm)
-
-
Acquire the FID.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).[2]
-
Structural Assignment and Visualization
The following diagram illustrates the molecular structure of this compound with annotations corresponding to the assignments in the data tables.
Figure 1: Molecular structure of this compound with ¹H assignments.
References
Application Note: Characterization of 4-Benzyloxy-3-methoxybenzyl alcohol using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative and quantitative analysis of 4-Benzyloxy-3-methoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. FTIR spectroscopy provides a rapid and non-destructive method to confirm the identity and purity of this compound by identifying its characteristic functional groups. This document outlines the theoretical basis, experimental protocols for sample preparation and analysis, and data interpretation.
Introduction
This compound is a substituted aromatic alcohol whose molecular structure contains several key functional groups, including a hydroxyl group (-OH), a benzyl ether group (-O-CH₂-), a methoxy group (-O-CH₃), and a substituted benzene ring. Each of these groups exhibits characteristic vibrational frequencies in the infrared region of the electromagnetic spectrum. FTIR spectroscopy measures the absorption of infrared radiation by these functional groups, providing a unique "fingerprint" of the molecule. This technique is invaluable for structural elucidation, identity confirmation, and purity assessment in research and drug development settings.
Key Functional Groups and Expected Vibrational Frequencies
The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3600 - 3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |
| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium |
| 1520 - 1480 | C=C stretch | Aromatic Ring | Medium |
| 1470 - 1430 | C-H bend | Aliphatic (CH₂, CH₃) | Medium |
| 1270 - 1200 | C-O stretch | Aryl Ether | Strong |
| 1150 - 1085 | C-O stretch | Alkyl Ether | Strong |
| 1050 - 1000 | C-O stretch | Primary Alcohol | Strong |
| 900 - 675 | C-H out-of-plane bend | Aromatic Ring | Strong |
Experimental Protocols
A. Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum.[1] For this compound, which is a solid at room temperature, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
1. KBr Pellet Method
This traditional method involves dispersing the solid sample in a dry KBr matrix.[1]
-
Materials: this compound, FTIR-grade Potassium Bromide (KBr) powder, agate mortar and pestle, pellet press.
-
Procedure:
-
Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr powder.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
2. Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation.[2]
-
Materials: this compound, spatula.
-
Procedure:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Collect the FTIR spectrum.
-
After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue.
-
B. FTIR Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Mode: Transmittance or Absorbance
C. Quantitative Analysis Protocol
FTIR spectroscopy can be used for the quantitative determination of this compound in a mixture or to assess its purity by creating a calibration curve based on Beer-Lambert Law.[3][4]
-
Procedure:
-
Select a Standard: Use a highly pure sample of this compound as the standard.
-
Prepare Standards: Prepare a series of standard solutions of known concentrations of the analyte in a suitable solvent that has minimal interference in the spectral region of interest.
-
Select an Analytical Band: Choose a characteristic absorption band of this compound that is well-resolved and free from interference from other components in the sample matrix. The strong C-O stretching band of the aryl ether around 1270-1200 cm⁻¹ is often a good candidate.
-
Measure Absorbance: Record the FTIR spectra of the standard solutions and measure the absorbance of the selected analytical band for each concentration.
-
Create Calibration Curve: Plot a graph of absorbance versus concentration. A linear relationship should be observed.
-
Analyze Unknown Sample: Record the FTIR spectrum of the unknown sample under the same conditions and measure the absorbance of the analytical band.
-
Determine Concentration: Use the calibration curve to determine the concentration of this compound in the unknown sample.
-
Data Presentation and Interpretation
A typical FTIR spectrum of an aromatic alcohol will display key features in the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[5] The fingerprint region contains complex absorptions that are unique to the molecule.[5]
Visualizations
Caption: Experimental workflow for FTIR analysis.
Caption: Functional groups and their IR vibrations.
Conclusion
FTIR spectroscopy is a powerful and efficient analytical technique for the characterization of this compound. The methods described in this application note provide a framework for researchers, scientists, and drug development professionals to confidently identify the compound, verify its functional group composition, and perform quantitative analysis. The unique spectral fingerprint obtained from FTIR analysis is essential for ensuring the quality and consistency of this important chemical intermediate in various applications.
References
Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 4-Benzyloxy-3-methoxybenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the identification and structural characterization of 4-Benzyloxy-3-methoxybenzyl alcohol using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methods outlined herein are applicable for purity assessment, metabolite identification, and quality control in pharmaceutical and chemical research settings.
Introduction
This compound, also known as vanillyl benzyl ether, is an aromatic compound with applications in organic synthesis, serving as a protected form of vanillyl alcohol. Accurate mass measurement and structural confirmation are critical for ensuring the quality of starting materials and for characterizing its role in various chemical and biological systems. High-Resolution Mass Spectrometry (HRMS) provides unparalleled mass accuracy and resolution, enabling confident elemental composition determination and structural elucidation through fragmentation analysis. This note describes a comprehensive LC-HRMS method for its analysis.
Predicted HRMS Data and Fragmentation
High-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio (m/z), which is used to calculate the elemental formula of the parent ion and its fragments. The theoretical monoisotopic mass of this compound (C₁₅H₁₆O₃) is 244.10994 Da.
Table 1: Theoretical m/z of Precursor Ions Summarizes the calculated exact masses for common adducts of the target analyte observed in positive ion electrospray ionization.
| Ion Species | Elemental Formula | Theoretical m/z (Da) |
| [M+H]⁺ | C₁₅H₁₇O₃⁺ | 245.11777 |
| [M+Na]⁺ | C₁₅H₁₆NaO₃⁺ | 267.09971 |
| [M+K]⁺ | C₁₅H₁₆KO₃⁺ | 283.07365 |
Table 2: Predicted MS/MS Fragment Ions for [C₁₅H₁₇O₃]⁺ Details the major predicted fragment ions resulting from the collision-induced dissociation (CID) of the protonated molecule. The fragmentation of benzyl ethers and alcohols typically involves cleavage of the benzylic C-O bond and α-cleavage adjacent to the alcohol.[1][2][3]
| Theoretical m/z | Elemental Formula | Proposed Fragment Structure/Loss |
| 153.05532 | C₈H₉O₃⁺ | Loss of Toluene (C₇H₈) |
| 137.06028 | C₈H₉O₂⁺ | Loss of Benzyl alcohol (C₇H₈O) or [M+H - C₇H₈ - O]⁺ |
| 125.06028 | C₇H₉O₂⁺ | Loss of Benzene and CO from m/z 153 |
| 91.05478 | C₇H₇⁺ | Benzyl cation or Tropylium ion |
Experimental Protocols
This section outlines the complete workflow from sample preparation to data analysis.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality and reproducible data.[4][5]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard. Dissolve the standard in 1 mL of HPLC-grade methanol or acetonitrile.[6][7]
-
Working Solution (5 µg/mL): Dilute the stock solution to a final concentration of 5 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to facilitate protonation in positive ion mode.[6]
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.[4]
LC-HRMS Instrumentation and Conditions
The following parameters are recommended for a standard LC-HRMS system (e.g., Orbitrap or TOF analyzer).[6]
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
High-Resolution Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Mass Range: m/z 70-700
-
Resolution: >60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS²) on the top 3 most intense ions.
-
Collision Energy (CID): Stepped collision energy (e.g., 15, 25, 40 eV) to obtain rich fragmentation spectra.
-
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental process and molecular fragmentation.
Experimental Workflow
The overall process from sample handling to final data interpretation is outlined below.
Caption: General experimental workflow for LC-HRMS analysis.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is key to its structural confirmation. The primary cleavage events involve the weak benzylic ether bond.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The protocols and data presented here provide a robust framework for the analysis of this compound by High-Resolution Mass Spectrometry. The combination of accurate mass measurement of the precursor ion and the analysis of its characteristic fragmentation pattern allows for unambiguous identification and structural confirmation, supporting its use in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. organomation.com [organomation.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Synthetic Routes for the Preparation of 4-Benzyloxy-3-methoxybenzyl Alcohol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-benzyloxy-3-methoxybenzyl alcohol and its derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and are utilized in diverse applications such as solid-phase organic synthesis. The following sections detail common synthetic strategies, present comparative data for different routes, and provide comprehensive experimental protocols.
Introduction
This compound, also known as O-benzylvanillyl alcohol, is a key building block in organic synthesis.[1][2] Its structure, featuring a protected catechol-like moiety and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules. A notable application of this compound is as an intermediate in the synthesis of the third-generation fluoroquinolone antibiotic, gemifloxacin.[3] The synthetic approaches to this and related derivatives primarily start from vanillin or vanillyl alcohol, both readily available and cost-effective starting materials derived from lignin.[4]
Synthetic Strategies
The preparation of this compound and its derivatives can be broadly categorized into two primary synthetic pathways, both commencing from the abundant natural product, vanillin.
Route 1: Benzylation of Vanillin followed by Reduction
This is a widely employed two-step sequence. The first step involves the selective O-benzylation of the phenolic hydroxyl group of vanillin to yield 4-benzyloxy-3-methoxybenzaldehyde. This is typically achieved through a Williamson ether synthesis.[5][6][7][8] The subsequent step is the reduction of the aldehyde functionality to the corresponding primary alcohol.
Route 2: Reduction of Vanillin followed by Benzylation
An alternative approach involves the initial reduction of the aldehyde group in vanillin to afford vanillyl alcohol.[9] The phenolic hydroxyl group of the resulting vanillyl alcohol is then benzylated to furnish the final product.
A visual representation of these primary synthetic pathways is provided below.
References
- 1. This compound | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 | CymitQuimica [cymitquimica.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols: Deprotection of the 4-Benzyloxy-3-methoxybenzyl (BMB) Ether Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-benzyloxy-3-methoxybenzyl (BMB) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its unique electronic properties, derived from the presence of both a benzyloxy and a methoxy group on the benzyl ring, allow for selective cleavage under specific conditions, offering an advantage in complex synthetic strategies where orthogonality is paramount. These application notes provide a detailed overview of the common methods for the deprotection of BMB ethers, complete with experimental protocols and comparative data to guide the selection of the most appropriate method for a given synthetic challenge.
The BMB group can be cleaved under oxidative, reductive, and acidic conditions. The choice of deprotection strategy depends on the stability of other functional groups within the molecule. The electron-donating nature of the methoxy group makes the BMB ether particularly susceptible to oxidative cleavage, often allowing for its removal in the presence of standard benzyl ethers.
Deprotection Methodologies
The primary methods for the cleavage of BMB ethers are:
-
Oxidative Cleavage: This is the most common and often selective method for BMB deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective. The reaction proceeds via a single-electron transfer mechanism, favored by the electron-rich nature of the BMB group. This method is often orthogonal to other protecting groups like standard benzyl ethers, which react much more slowly under the same conditions.[1][2][3]
-
Reductive Cleavage (Catalytic Hydrogenolysis): Similar to standard benzyl ethers, the BMB group can be removed by catalytic hydrogenolysis. This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid, or ammonium formate).[2] This approach is not selective between the BMB and other benzyl ethers and will also reduce other sensitive functional groups such as alkenes, alkynes, and some nitrogen-containing groups.
-
Acidic Cleavage: BMB ethers can be cleaved under acidic conditions, although this method is less common due to the potential for side reactions and lack of selectivity with other acid-labile protecting groups. A range of Brønsted and Lewis acids can be employed.[4]
Comparative Data of Deprotection Methods
The following table summarizes various conditions for the deprotection of BMB and related p-methoxybenzyl (PMB) ethers to provide a comparative overview.
| Substrate Type | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Observations | Cite |
| Resin-bound BMB ether | DDQ | Dichloromethane | Room Temp. | 2 h | >95 | Effective cleavage from solid support. | [3] |
| PMB-protected secondary alcohol | DDQ, H₂O | Dichloromethane | Room Temp. | 1.5 h | 78 | Selective cleavage in the presence of a benzyl ether. | [1] |
| PMB-protected primary alcohol | Pd/C, H₂ | Ethanol | Room Temp. | 0.5 h | 100 | Non-selective, will also cleave other benzyl ethers. | [2] |
| PMB-protected alcohol | POCl₃ | Dichloroethane | Room Temp. | - | 82 | Tolerates benzyl ethers and Boc groups. | [2] |
| PMB-protected alcohol | CeCl₃·7H₂O, NaI | Acetonitrile | Reflux | 2 h | 95 | Mild and selective conditions. | [5] |
| PMB-protected alcohol | Bi(OTf)₃ | 1,2-Dichloroethane | 85 | 1 h | 95 | Catalytic Lewis acid approach. | [4] |
Experimental Protocols
Protocol 1: Oxidative Deprotection using DDQ
This protocol is adapted from the cleavage of a p-methoxybenzyl ether in the presence of a benzyl ether and is applicable to BMB ethers.[1]
Materials:
-
BMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the BMB-protected substrate in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: Reductive Deprotection by Catalytic Transfer Hydrogenolysis
This protocol describes a general procedure for the hydrogenolysis of benzyl-type ethers.
Materials:
-
BMB-protected substrate
-
Palladium on activated carbon (10% Pd/C)
-
Ammonium formate or formic acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the BMB-protected substrate in MeOH or EtOH.
-
To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) or formic acid (catalytic to stoichiometric amounts).
-
Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by crystallization or silica gel column chromatography if necessary.
Protocol 3: Acidic Deprotection using a Lewis Acid
This protocol is a general representation of an acid-catalyzed deprotection and may require optimization for specific substrates.
Materials:
-
BMB-protected substrate
-
Lewis acid (e.g., Bi(OTf)₃, FeCl₃, or CeCl₃·7H₂O with NaI)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile)
-
Quenching solution (e.g., saturated aqueous NaHCO₃ or water)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the BMB-protected substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Lewis acid (catalytic or stoichiometric amount, depending on the reagent). If using a co-reagent like NaI, add it at this stage.
-
Stir the reaction at the appropriate temperature (from room temperature to reflux), monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding the appropriate quenching solution.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Deprotection pathways for the 4-benzyloxy-3-methoxybenzyl (BMB) ether group.
Logical Relationships in Deprotection Strategy
Caption: Decision tree for selecting a BMB deprotection method.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the large-scale laboratory synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol. The protocol herein details a robust two-step synthetic route commencing from vanillin, a readily available and cost-effective starting material. This process involves the benzylation of the phenolic hydroxyl group of vanillin, followed by the selective reduction of the aldehyde functionality to yield the desired alcohol.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure incorporates a protected catechol motif, making it a key building block in medicinal chemistry and materials science. The protocol described provides a reliable and scalable method for its preparation in a laboratory setting, with high yields and purity.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is protected as a benzyl ether to prevent its interference in the subsequent reduction step.
-
Reduction of the Aldehyde: The aldehyde group of the resulting 4-Benzyloxy-3-methoxybenzaldehyde is selectively reduced to a primary alcohol.
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | 121-33-5 |
| Benzyl Bromide | C₇H₇Br | 171.03 | -4 to -3 | 100-39-0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | 584-08-7 |
| 4-Benzyloxy-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 62-64[1][2] | 2426-87-1[1] |
| Sodium Borohydride | NaBH₄ | 37.83 | ~400 (decomposes) | 16940-66-2 |
| This compound | C₁₅H₁₆O₃ | 244.29 [3] | 67-74 [4] | 33693-48-0 [4] |
Table 2: Typical Large-Scale Reaction Parameters and Yields
| Step | Reaction | Starting Material (Amount) | Key Reagents (Equivalents) | Solvent (Volume) | Reaction Time | Typical Yield |
| 1 | Benzylation | Vanillin (100 g, 0.657 mol) | Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq) | DMF (1 L) | 12-16 h | 90-95% |
| 2 | Reduction | 4-Benzyloxy-3-methoxybenzaldehyde (145 g, 0.598 mol) | Sodium Borohydride (1.0 eq) | Methanol (1.5 L) | 1-2 h | 92-97% |
Experimental Protocols
Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
Materials:
-
Vanillin (100 g, 0.657 mol)
-
Benzyl bromide (86.5 mL, 0.723 mol, 1.1 eq)
-
Anhydrous potassium carbonate (136.5 g, 0.986 mol, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (1 L)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add vanillin (100 g) and anhydrous potassium carbonate (136.5 g).
-
Add anhydrous DMF (1 L) to the flask and stir the suspension.
-
Slowly add benzyl bromide (86.5 mL) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture into a 5-liter beaker containing 3 L of ice-cold deionized water with stirring. A white precipitate will form.
-
Continue stirring for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water (2 x 500 mL) and then with a small amount of cold ethanol to remove residual DMF.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 4-Benzyloxy-3-methoxybenzaldehyde as a white crystalline solid.
-
Dry the purified product in a vacuum oven at 40-50°C.
Step 2: Synthesis of this compound
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde (145 g, 0.598 mol)
-
Sodium borohydride (22.6 g, 0.598 mol, 1.0 eq)
-
Methanol (1.5 L)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-Benzyloxy-3-methoxybenzaldehyde (145 g) in methanol (1.5 L).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add sodium borohydride (22.6 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess sodium borohydride and adjust the pH to ~7. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (1 L) and extract the product with dichloromethane or ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with deionized water (500 mL) followed by brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an ethyl acetate/hexane mixture to afford a white crystalline solid.
-
Dry the purified product in a vacuum oven at 40-50°C.
Characterization of this compound
-
Appearance: White crystalline solid.
-
Melting Point: 67-74 °C.[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.93 (s, 1H, Ar-H), 6.89 (d, J=8.0 Hz, 1H, Ar-H), 6.84 (d, J=8.0 Hz, 1H, Ar-H), 5.14 (s, 2H, -OCH₂Ph), 4.60 (s, 2H, -CH₂OH), 3.88 (s, 3H, -OCH₃), 1.95 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 149.7, 147.2, 137.2, 134.1, 128.6, 127.9, 127.3, 119.8, 113.5, 111.0, 71.1, 65.2, 56.0.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl bromide is a lachrymator and corrosive. Handle with extreme care and avoid inhalation or contact with skin.
-
Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions, and quench with care.
-
DMF is a skin and respiratory irritant. Avoid contact and inhalation.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Use of 4-Benzyloxy-3-methoxybenzyl Alcohol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) linker in solid-phase organic synthesis (SPOS). This system is particularly well-suited for the immobilization and subsequent release of alcohols, offering an orthogonal cleavage strategy to commonly used acid-labile linkers.
Introduction and Advantages
The 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) linker is a valuable tool in SPOS, providing a bridge between a solid support (typically a Merrifield resin) and the molecule of interest. Its key feature is the benzylic ether linkage formed with alcohols, which is stable to a range of reaction conditions but can be selectively cleaved under mild oxidative conditions.
Key Advantages:
-
Orthogonal Cleavage: The primary advantage of the MBBA linker is its cleavage mechanism. Unlike acid-labile linkers such as Wang or 2-chlorotrityl resins, the MBBA linker is cleaved using an oxidizing agent, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1][2] This orthogonality allows for the use of acid- and base-labile protecting groups on the substrate without premature cleavage from the resin.
-
Mild Cleavage Conditions: Cleavage with DDQ is performed under neutral and mild conditions, typically at room temperature, which is beneficial for sensitive substrates.[1][2]
-
Resin Regeneration and Reuse: After cleavage, the resin is functionalized with a 3-methoxy-4-benzyloxybenzaldehyde group, which can be reduced back to the alcohol form and reused, offering economic and environmental benefits.[2]
-
Ease of Synthesis: The MBBA resin can be readily prepared from commercially available Merrifield resin and vanillin in a two-step sequence.[1][2]
Comparison with Common Linkers
The choice of linker is critical in SPOS. The following table provides a comparison of the MBBA linker with other commonly used linkers for alcohol immobilization.
| Feature | 3-Methoxy-4-benzyloxybenzyl Alcohol (MBBA) Resin | Wang Resin | Merrifield Resin |
| Functional Group | p-Alkoxybenzyl alcohol | p-Alkoxybenzyl alcohol | Chloromethyl |
| Immobilization Chemistry | Williamson ether synthesis (NaH) or Mitsunobu reaction. | Esterification (e.g., with DCC/DMAP). | Williamson ether synthesis (strong base). |
| Cleavage Condition | Oxidative (DDQ in CH₂Cl₂/H₂O).[1][2] | Acidic (e.g., TFA). | Strong acid (e.g., HF) or strong nucleophiles. |
| Cleavage Product | Alcohol. | Carboxylic acid (from ester linkage). | Varies with attached molecule. |
| Orthogonality | Orthogonal to acid- and base-labile protecting groups. | Not orthogonal to acid-labile groups (e.g., Boc, tBu). | Stable to many conditions, but cleavage can be harsh. |
| Advantages | Mild, orthogonal cleavage; resin is reusable.[2] | Widely used; good for peptide synthesis. | Low cost; very stable linkage. |
| Disadvantages | Requires an oxidative cleavage step. | Acid-lability limits protecting group strategy. | Harsh cleavage conditions can degrade sensitive molecules. |
Experimental Protocols
The following protocols are based on the successful implementation of the MBBA resin in solid-phase synthesis.[1][2]
This protocol describes a two-step synthesis starting from Merrifield resin.
Step 1: Synthesis of 3-Methoxy-4-benzyloxybenzaldehyde Resin (1)
-
Materials:
-
Merrifield resin (1% DVB cross-linked, 1.0-1.5 mmol Cl/g)
-
Vanillin
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell Merrifield resin (1.0 g, approx. 1.24 mmol) in DMF (5 mL) in a reaction vessel for 30 minutes under a nitrogen atmosphere.
-
In a separate flask, dissolve vanillin (300 mg, 1.97 mmol), K₂CO₃ (400 mg, 2.89 mmol), and TBAI (54 mg, 0.146 mmol) in DMF (15 mL).
-
Add the solution from step 2 to the swollen resin.
-
Heat the mixture in a microwave reactor at 120°C for 5 minutes.
-
After cooling, filter the resin and wash sequentially with DMF, water, acetone, and dichloromethane (DCM).
-
Dry the resin under vacuum. The loading of the aldehyde resin can be determined by nitrogen analysis after derivatization with 2,4-dinitrophenylhydrazine, typically achieving a loading of around 1.08 mmol/g (approx. 99% yield).[2]
-
Step 2: Reduction to 3-Methoxy-4-benzyloxybenzyl Alcohol (MBBA) Resin (2)
-
Materials:
-
3-Methoxy-4-benzyloxybenzaldehyde Resin (1)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Swell the aldehyde resin (1) (1.0 g, approx. 1.08 mmol) in THF (5 mL) for 30 minutes under a nitrogen atmosphere.
-
In a separate flask, dissolve NaBH₄ (150 mg, 3.97 mmol) in a mixture of THF (10 mL) and water (2 mL).
-
Add the NaBH₄ solution to the swollen resin.
-
Heat the suspension at reflux for 10 minutes.
-
After cooling, filter the resin and wash sequentially with ethyl acetate, water, acetone, DCM, and diethyl ether.
-
Dry the MBBA resin (2) under vacuum at 50°C. The hydroxyl loading can be determined by nitrogen analysis after derivatization with 4-nitrobenzoyl chloride, with typical loadings around 1.06 mmol/g (approx. 98% yield).[2]
-
This protocol describes the immobilization of alcohols via Williamson ether synthesis.
-
Materials:
-
MBBA Resin (2)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl or benzyl bromide
-
Anhydrous DMF
-
-
Procedure:
-
Swell the MBBA resin (2) (200 mg, approx. 0.21 mmol) in anhydrous DMF (3 mL) in a sealed reaction vessel for 30 minutes under a nitrogen atmosphere.
-
Add NaH (60% dispersion, 40 mg, 1.0 mmol) to the suspension and shake for 30 minutes at room temperature.
-
Add the corresponding bromide (e.g., 4-nitrobenzyl bromide, 4-cyanobenzyl bromide) (5 equivalents) to the reaction mixture.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of ethanol.
-
Filter the resin and wash sequentially with DMF, water, methanol, and DCM.
-
Dry the resin under vacuum.
-
This protocol details the oxidative cleavage using DDQ.
-
Materials:
-
Substrate-bound resin
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Swell the substrate-bound resin (200 mg) in a 10:1 mixture of DCM/water (5 mL).
-
Add DDQ (1.2 equivalents relative to the resin loading) to the suspension.
-
Shake the mixture at room temperature for 30 minutes.
-
Filter the resin and wash it with DCM/water (10:1, 2 x 5 mL).
-
Combine the filtrates. The filtrate contains the cleaved alcohol.
-
The combined filtrate can be analyzed by HPLC to determine the yield and purity of the released alcohol.
-
Quantitative Data
The following table summarizes the yields of various alcohols cleaved from the MBBA resin using the DDQ protocol. The data is compiled from the findings of Wei et al.[2]
| Entry | Immobilized Bromide | Cleaved Alcohol | Yield (%) |
| 1 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl alcohol | 95 |
| 2 | 4-Cyanobenzyl bromide | 4-Cyanobenzyl alcohol | 93 |
| 3 | 3-Bromopropionitrile | 3-Hydroxypropionitrile | 96 |
| 4 | N,N-Diethyl-2-bromoacetamide | N,N-Diethyl-2-hydroxyacetamide | 94 |
Visualizations
Caption: Workflow for the synthesis and application of MBBA resin.
Caption: Proposed mechanism for the DDQ-mediated cleavage.
Alternative Cleavage Strategies
While DDQ is the reagent of choice for cleaving the MBBA linker, other methods for benzyl ether cleavage could potentially be adapted. These have not been specifically optimized for the MBBA resin but may serve as a starting point for further methods development.
-
Other Oxidative Reagents: Ceric ammonium nitrate (CAN) is another common reagent for cleaving p-methoxybenzyl (PMB) ethers and may be effective for the MBBA linker.
-
Photochemical Cleavage: Some benzyl ethers can be cleaved under photochemical conditions, which could offer an even milder and more orthogonal deprotection strategy.[3]
-
Acidolysis: Although the MBBA linker is designed to be stable to acid, very strong acidic conditions (e.g., HBr in acetic acid, BBr₃) are known to cleave benzyl ethers and could be employed if orthogonality is no longer required.
Researchers should carefully evaluate the compatibility of these alternative conditions with their specific substrate and synthetic strategy.
Conclusion
The 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin is a versatile solid support for the synthesis of molecules bearing hydroxyl groups. Its key advantage lies in the mild and orthogonal oxidative cleavage with DDQ, which allows for greater flexibility in the use of acid- and base-labile protecting groups. The detailed protocols and comparative data provided in these notes are intended to facilitate the adoption of this valuable tool in drug discovery and organic synthesis laboratories.
References
Troubleshooting & Optimization
Troubleshooting side reactions in the synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-benzyloxy-3-methoxybenzyl alcohol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthetic route involves a two-step process starting from vanillin:
-
Williamson Ether Synthesis: Benzylation of the phenolic hydroxyl group of vanillin using benzyl chloride in the presence of a base to form the intermediate, 4-benzyloxy-3-methoxybenzaldehyde.
-
Reduction: Selective reduction of the aldehyde functional group of the intermediate to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄).
Q2: What are the critical parameters in the Williamson ether synthesis step?
A2: Key parameters for a successful Williamson ether synthesis in this context include the choice of base and solvent, reaction temperature, and the purity of reagents. Anhydrous conditions are recommended to prevent side reactions.[1]
Q3: Can I use other reducing agents besides sodium borohydride for the reduction step?
A3: While sodium borohydride is commonly used due to its selectivity for aldehydes and ketones, other reducing agents can be employed.[2] However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less chemoselective and may require stricter reaction conditions (e.g., anhydrous solvents). For this synthesis, NaBH₄ is sufficient and safer to handle.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the progress of both the benzylation and the reduction steps. By comparing the spots of the starting material, the reaction mixture, and the product, you can determine the extent of the reaction. For the reduction of the aldehyde, the disappearance of the starting material, which is UV active and can be visualized with certain stains, indicates the completion of the reaction.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the Williamson Ether Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of vanillin | Ensure the base is strong enough and used in a slight excess. Potassium carbonate (K₂CO₃) is effective.[1] |
| Presence of water in the reaction | Use anhydrous solvents (e.g., dry DMF or acetone) and ensure all glassware is thoroughly dried. Water can hydrolyze the benzyl chloride. |
| Side reaction: C-alkylation | While less common, C-alkylation can occur. Using a polar aprotic solvent like DMF can favor the desired O-alkylation. |
| Inefficient reaction conditions | The reaction may require heating. A typical temperature is around 70°C for an extended period (e.g., 22 hours) to ensure completion.[1] The addition of a catalytic amount of potassium iodide (KI) can also improve the reaction rate by in-situ formation of the more reactive benzyl iodide.[1] |
| Impure starting materials | Use high-purity vanillin and benzyl chloride. Impurities in benzyl chloride, such as benzyl alcohol, can consume the base. |
Problem 2: Presence of impurities in the 4-Benzyloxy-3-methoxybenzaldehyde intermediate
| Potential Impurity | Identification | Troubleshooting/Purification |
| Unreacted Vanillin | Can be detected by TLC. Will have a different Rf value than the product. | Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water) can remove unreacted vanillin. |
| Benzyl alcohol | Can arise from the hydrolysis of benzyl chloride. May be detected by GC-MS or NMR. | Can be removed during aqueous work-up as it has some water solubility. Recrystallization of the product will also help. |
| Dibenzyl ether | A potential byproduct from the self-condensation of benzyl chloride. | Can be removed by column chromatography or careful recrystallization. |
| Over-alkylation products | C-alkylation products may be present in small amounts. | These are often difficult to separate from the desired product and may require careful column chromatography. |
Problem 3: Incomplete reduction of 4-Benzyloxy-3-methoxybenzaldehyde
| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient reducing agent | Ensure that a molar excess of sodium borohydride is used. Typically, 1.5 to 2 equivalents are sufficient. | | Decomposition of NaBH₄ | Sodium borohydride can decompose in acidic or neutral aqueous solutions. Prepare the NaBH₄ solution in a slightly basic medium (e.g., dilute NaOH) or add it to the reaction mixture shortly after preparation. | | Low reaction temperature | While the initial addition of NaBH₄ is often done at a low temperature to control the exothermic reaction, the reaction may need to be warmed to room temperature to go to completion. |
Problem 4: Difficulty in isolating the final product, this compound
| Issue | Suggested Solution | | :--- | :--- | :--- | | Product remains in the aqueous phase during work-up | Ensure the pH of the aqueous phase is neutral or slightly acidic before extraction with an organic solvent. | | Formation of an emulsion during extraction | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | | Product is an oil and does not solidify | The product is a low-melting solid. If it oils out, try cooling the solution in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. Purification by column chromatography may be necessary if crystallization fails. |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
This protocol is adapted from a literature procedure with a reported yield of 91%.[1]
Materials:
-
Vanillin (5 mmol, 0.76 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (5 mmol, 0.69 g)
-
Potassium Iodide (KI) (catalytic amount, 50 mg)
-
Benzyl chloride (5 mmol)
-
Anhydrous Dimethylformamide (DMF) (7 mL)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
Procedure:
-
To a solution of vanillin in 5 mL of anhydrous DMF, add anhydrous K₂CO₃ and a catalytic amount of KI.
-
Stir the mixture at 60°C for 20 minutes.
-
Add a solution of benzyl chloride in 2 mL of anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction mixture at 70°C for 22 hours.
-
After cooling to room temperature, add 30 mL of water and extract the product with ethyl acetate (2 x 20 mL, 1 x 15 mL).
-
Combine the organic phases, wash with water (10 mL) and then with brine (15 mL).
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This is a general procedure for the reduction of an aldehyde using sodium borohydride.
Materials:
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4-Benzyloxy-3-methoxybenzaldehyde (1 mmol)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄) (1.5 - 2 mmol)
-
Dilute Hydrochloric Acid (HCl)
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Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 4-benzyloxy-3-methoxybenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
In a separate container, dissolve sodium borohydride in a small amount of cold water or methanol.
-
Slowly add the sodium borohydride solution to the aldehyde solution while stirring in the ice bath.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ (caution: hydrogen gas evolution).
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |
| 4-Benzyloxy-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 62-64[4] | 91%[1] |
| This compound | C₁₅H₁₆O₃ | 244.29 | 71-73 | >95% (typical for NaBH₄ reductions) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?
Low yields in the synthesis of this compound can stem from several factors, primarily when using the Williamson ether synthesis route. Key areas to investigate include reactant quality, reaction conditions, and potential side reactions.
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Incomplete Deprotonation: The reaction requires the formation of an alkoxide from the starting alcohol. If the base is not strong enough or is of poor quality (e.g., deactivated sodium hydride), deprotonation will be incomplete.[1]
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Moisture: The Williamson ether synthesis is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[1] Ensure all glassware is oven-dried and use anhydrous solvents.
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Side Reactions: The primary competing reaction is E2 elimination, especially if using sterically hindered alkyl halides.[2] Fortunately, benzyl bromide is a primary halide, which minimizes this issue.[3] Another possibility is C-alkylation in addition to the desired O-alkylation of the phenoxide.[2]
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Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they may also promote side reactions.[1] It is recommended to monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal balance of temperature and reaction time, which can range from 1 to 8 hours.[4]
Q2: I am observing a significant amount of unreacted starting material (vanillyl alcohol). How can I drive the reaction to completion?
Observing a large amount of unreacted starting material typically points to issues with the reagents or reaction kinetics.
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Base Selection and Stoichiometry: For aryl alcohols, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃) are commonly used.[2] Stronger bases like sodium hydride (NaH) are also effective but require strictly anhydrous conditions.[5] Ensure you are using at least one full equivalent of the base.
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Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly improve the reaction rate and yield, especially in a solid-liquid system (e.g., K₂CO₃ in DMF).[6]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction.[2]
Q3: My final product is impure, with multiple spots on the TLC plate. What are these impurities and how can I remove them?
Impurities can arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Unreacted Vanillyl Alcohol: The starting material.
-
Unreacted Benzyl Bromide: The alkylating agent.
-
Dibenzyl Ether: Formed if any water is present, which can hydrolyze benzyl bromide to benzyl alcohol, which then reacts further.
-
-
Purification Strategies:
-
Aqueous Workup: A thorough wash with a dilute base (e.g., NaHCO₃ solution) can help remove any unreacted acidic starting material.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a solvent system like ethyl acetate/hexane is typically used.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
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Q4: The reaction mixture turned dark, and I suspect product degradation. How can this be prevented?
Darkening of the reaction mixture often indicates decomposition or polymerization, which can be triggered by harsh conditions.
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Temperature Control: Overheating can lead to the decomposition of reactants or products. Maintain the recommended reaction temperature and monitor it closely.[1]
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Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Base Addition: For highly reactive systems, consider adding the base portion-wise to control the exotherm and minimize localized high concentrations that could promote side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary, high-yielding routes:
-
Direct Benzylation of Vanillyl Alcohol: This is a one-step Williamson ether synthesis where 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) is deprotonated with a base and then reacted with benzyl bromide.[5]
-
Two-Step Route from Vanillin: This involves the benzylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form 4-benzyloxy-3-methoxybenzaldehyde, followed by the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride (NaBH₄).[6][7]
Q2: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (vanillyl alcohol and benzyl bromide). The reaction is complete when the starting material spot has disappeared and a new, less polar product spot is prominent.
Q3: What are the typical workup procedures?
A standard workup involves cooling the reaction mixture, filtering off any solid salts, and then partitioning the filtrate between an organic solvent (like ethyl acetate) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Data Presentation
Table 1: Comparison of Common Bases for Benzylation
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Notes |
| K₂CO₃ | DMF / Acetone | 80 - 120 | 4 - 8 | Good to Excellent | Often used with a phase-transfer catalyst like TBAI.[6] |
| NaH | THF / DMF | 0 to RT | 1 - 4 | Excellent | Requires strictly anhydrous conditions; H₂ gas is evolved.[5][8] |
| NaOH | Water / Biphasic | RT - 60 | 2 - 6 | Good | Can be effective, especially with a phase-transfer catalyst. |
| Cs₂CO₃ | Acetonitrile | Reflux | 3 - 6 | Excellent | Milder and more soluble than K₂CO₃, but more expensive. |
Table 2: Comparison of Reducing Agents for the Aldehyde Route
| Reducing Agent | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| NaBH₄ | Methanol / Ethanol | 0 to RT | 0.5 - 2 h | Excellent | Standard, mild, and effective for reducing aldehydes.[6][7] |
| LiAlH₄ | THF / Diethyl Ether | 0 to RT | 0.5 - 1 h | Excellent | More powerful, requires anhydrous conditions and careful quenching. |
Experimental Protocols
Protocol 1: Benzylation of Vanillyl Alcohol using K₂CO₃
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillyl alcohol (1.0 eq.), potassium carbonate (1.5 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.).
-
Solvent Addition: Add anhydrous acetone or DMF as the solvent.
-
Reagent Addition: Add benzyl bromide (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and monitor the reaction by TLC.
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Reduction of Benzylated Vanillin
-
Step A: Benzylation of Vanillin: Follow the procedure in Protocol 1, substituting vanillin for vanillyl alcohol to synthesize 4-benzyloxy-3-methoxybenzaldehyde.[6]
-
Step B: Reduction with NaBH₄ [6]
-
Dissolution: Dissolve the 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq.) from Step A in a mixture of THF and water.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of dilute HCl or ammonium chloride solution.
-
Extraction & Purification: Extract the product with ethyl acetate and follow the workup and purification steps outlined in Protocol 1.
-
Visualizations
References
Purification of 4-Benzyloxy-3-methoxybenzyl alcohol using column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-benzyloxy-3-methoxybenzyl alcohol using column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[1] Standard silica gel with a mesh size of 230-400 is suitable for flash column chromatography, providing a good balance between resolution and flow rate.
Q2: How do I choose the right solvent system (mobile phase) for the separation?
The ideal solvent system should provide a good separation between your target compound and any impurities. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] To determine the optimal ratio, it is crucial to first run a Thin Layer Chromatography (TLC) analysis. The ideal solvent system will give the target compound, this compound, an Rf value of approximately 0.2-0.3.[2]
Q3: What are the potential impurities I might encounter?
The potential impurities largely depend on the synthetic route used to prepare this compound. Common impurities may include:
-
Unreacted starting materials: This could be 4-benzyloxy-3-methoxybenzaldehyde (if the alcohol was prepared by reduction) or vanillin (if the benzyl protection was the last step).
-
Byproducts of the reaction: Over-oxidation to the corresponding carboxylic acid can occur.
-
Reagents from previous steps: For instance, residual benzyl bromide or benzyl chloride if a benzylation reaction was performed.
Q4: My purified product shows a broad peak in HPLC analysis. What could be the cause?
A broad peak in an HPLC chromatogram can be due to several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening.
-
Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or flow rate may not be optimized for the separation.
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Secondary Interactions: The analyte may have secondary interactions with the stationary phase, causing peak tailing and broadening.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate spotted with the crude mixture and left for several hours before developing. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica or alumina.[3] | |
| Product elutes too quickly (high Rf). | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of product and impurities. | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the selectivity and improve separation. |
| The column was overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. | |
| Streaking or tailing of spots on TLC and column. | The sample is too concentrated when loaded. | Dilute the sample further before loading it onto the column. |
| The compound is acidic or basic. | For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (0.1-1%) can be beneficial. | |
| The compound has low solubility in the eluent. | This can cause the compound to precipitate and then redissolve as the solvent polarity increases, leading to tailing.[3] Try a solvent system that better solubilizes your compound. | |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Tapping the column gently during packing can help settle the silica gel evenly. |
| Heat generated from the adsorption of the solvent onto the silica gel. | Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., start with 3:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot, ensuring it is well-separated from impurity spots.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[4]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute the compounds.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Estimated Rf Values on Silica Gel TLC
| Compound | Structure | Estimated Rf (3:1 Hexane:Ethyl Acetate) | Notes |
| This compound |
| ~0.3 | The target compound, moderately polar. |
| 4-Benzyloxy-3-methoxybenzaldehyde |
| ~0.5 | Less polar than the corresponding alcohol. |
| Vanillin |
| ~0.1 | More polar due to the free hydroxyl group. |
| Benzyl Bromide |
| >0.8 | Non-polar, will elute very quickly. |
Note: These Rf values are estimates based on the relative polarities of the compounds. Actual values should be determined experimentally by TLC before performing column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Optimization of Reaction Conditions for the Benzylation of Vanillyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of vanillyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of benzyl-protected vanillyl alcohol?
Benzyl-protected vanillyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The benzyl group acts as a protecting group for the hydroxyl functionalities of vanillyl alcohol, preventing them from undergoing unwanted reactions during subsequent synthetic steps. This protection strategy is vital in multi-step syntheses where selective reactions on other parts of the molecule are required.
Q2: Which hydroxyl group of vanillyl alcohol is more reactive towards benzylation?
Vanillyl alcohol possesses two hydroxyl groups with different reactivities: a phenolic hydroxyl group and a primary benzylic hydroxyl group. The phenolic hydroxyl group is more acidic and, therefore, more readily deprotonated to form a phenoxide ion. This makes it more nucleophilic and generally more reactive towards electrophiles like benzyl bromide in Williamson ether synthesis under basic conditions.[1][2] The primary alcohol is less acidic and requires a stronger base for deprotonation.[3]
Q3: What is the most common method for the benzylation of vanillyl alcohol?
The Williamson ether synthesis is a widely employed and robust method for the benzylation of alcohols, including vanillyl alcohol.[4][5] This method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the benzyl ether.[1][5]
Q4: How can I achieve selective benzylation of one hydroxyl group over the other?
Achieving selective benzylation requires careful control of reaction conditions.
-
For selective protection of the phenolic hydroxyl group: Use of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at room temperature will preferentially deprotonate the more acidic phenolic hydroxyl group, leading to selective O-benzylation at this position.[2]
-
For selective protection of the benzylic hydroxyl group: This is more challenging due to the higher reactivity of the phenolic group. A common strategy involves first protecting the phenolic hydroxyl with a more labile protecting group (e.g., a silyl ether like TBDMS), then benzylating the primary alcohol, and finally, selectively deprotecting the phenolic hydroxyl.[6][7] Alternatively, methods that proceed under neutral or acidic conditions, such as using benzyl trichloroacetimidate with an acid catalyst, might offer different selectivity profiles.[8]
Q5: What are the common side reactions to be aware of during the benzylation of vanillyl alcohol?
Several side reactions can occur, potentially lowering the yield of the desired product:
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Over-benzylation: Reaction at both hydroxyl groups to form the di-benzyl ether. This is more likely with strong bases, an excess of the benzylating agent, and prolonged reaction times.[9]
-
C-alkylation: The phenoxide intermediate can undergo C-alkylation in addition to the desired O-alkylation, leading to the formation of benzyl groups on the aromatic ring.[1]
-
Elimination: If using a sterically hindered base or secondary/tertiary benzyl halides (not typical for this reaction), elimination to form an alkene can be a competing pathway.[1][5]
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Formation of dibenzyl ether: Self-condensation of benzyl alcohol, if present as an impurity or formed under certain conditions, can lead to dibenzyl ether.[10]
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Impurity from solvent: When using DMF as a solvent with NaH and benzyl bromide, an amine side product can form, which may be difficult to separate from the desired product.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient base.3. Low reaction temperature.4. Poor quality of benzyl halide. | 1. Use fresh, high-quality base. If using NaH, wash it with dry hexane to remove mineral oil.[9]2. Use a stoichiometric excess of the base (e.g., 1.1-1.5 equivalents).3. Gradually increase the reaction temperature and monitor by TLC. For less reactive hydroxyls, heating may be necessary.[9]4. Use freshly distilled or purchased high-purity benzyl halide. |
| Formation of multiple products (lack of selectivity) | 1. Base is too strong, leading to deprotonation of both hydroxyl groups.2. Excess benzylating agent.3. Prolonged reaction time. | 1. For phenolic selectivity, switch to a milder base like K₂CO₃ or Cs₂CO₃.[2]2. Use a stoichiometric amount (1.0-1.1 equivalents) of the benzylating agent for mono-benzylation.[9]3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[9] |
| Product is a dark, tarry mixture | 1. Reaction temperature is too high, causing decomposition.2. Presence of oxygen leading to oxidative side reactions. | 1. Maintain careful temperature control. Add reagents slowly to manage any exothermic processes.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Difficulty in purifying the product | 1. Co-elution of the product with impurities like benzyl alcohol or dibenzyl ether.2. Formation of hard-to-remove byproducts from the solvent (e.g., when using DMF).[11] | 1. Use column chromatography with a carefully selected solvent system. A gradient elution may be necessary.2. Consider alternative solvents like THF or acetonitrile. If using DMF, ensure anhydrous conditions and consider the potential for amine byproduct formation.[11]3. A mild acid wash during workup can help remove basic impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenols and Alcohols
| Parameter | Phenolic Hydroxyl Benzylation | Alcoholic Hydroxyl Benzylation | Key Considerations for Vanillyl Alcohol |
| Base | Milder bases: K₂CO₃, Cs₂CO₃, NaOH, KOH[1][2] | Stronger bases: NaH, KH, LHMDS, LDA[1] | Use a mild base for selective phenolic benzylation. A strong base will likely lead to di-benzylation. |
| Solvent | Polar aprotic: DMF, Acetonitrile, Acetone[2][12] | Ethers (THF, Diethyl ether) or polar aprotic (DMF, DMSO)[5] | DMF is common but can lead to impurities.[11] Acetonitrile or THF are good alternatives. |
| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | 0 °C to reflux, depending on the substrate's reactivity[2][9] | Start at room temperature for phenolic benzylation. Heating may be required but increases the risk of di-benzylation. |
| Benzylating Agent | Benzyl bromide (BnBr) or Benzyl chloride (BnCl)[12] | Benzyl bromide (BnBr) or Benzyl chloride (BnCl)[12] | Benzyl bromide is generally more reactive than benzyl chloride. |
| Additives | Phase-transfer catalyst (e.g., TBAB) for biphasic systems. Catalytic NaI or TBAI to increase reactivity of BnCl.[12] | Catalytic NaI or TBAI to increase reactivity of BnCl.[12] | TBAI can be beneficial to accelerate the reaction, especially if using benzyl chloride.[12] |
Experimental Protocols
Protocol 1: Selective Benzylation of the Phenolic Hydroxyl Group of Vanillyl Alcohol
This protocol is adapted from general procedures for the selective benzylation of phenols.[2]
Materials:
-
Vanillyl alcohol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
To a solution of vanillyl alcohol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with water, followed by brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to obtain 4-(benzyloxy)-3-methoxybenzyl alcohol.
Mandatory Visualization
Caption: Workflow for the selective benzylation of the phenolic hydroxyl group of vanillyl alcohol.
Caption: A logical workflow for troubleshooting low yields in the benzylation of vanillyl alcohol.
References
- 1. jk-sci.com [jk-sci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability issues of 4-Benzyloxy-3-methoxybenzyl alcohol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Benzyloxy-3-methoxybenzyl alcohol under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The two primary functional groups of concern are the benzylic alcohol and the benzyl ether. The benzylic alcohol is prone to oxidation, while the benzyl ether linkage is susceptible to cleavage under certain acidic and reductive conditions.
Q2: What are the expected degradation products of this compound?
A2: Under different stress conditions, the following degradation products can be anticipated:
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Oxidative conditions: 4-Benzyloxy-3-methoxybenzaldehyde and further oxidation to 4-Benzyloxy-3-methoxybenzoic acid.
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Acidic conditions: Cleavage of the benzyl ether to yield vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and benzyl alcohol, along with products from the reaction of the resulting benzyl carbocation with solvents or other nucleophiles.
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Reductive conditions (catalytic hydrogenation): Cleavage of the benzyl ether to produce vanillyl alcohol and toluene.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from heat, light, and oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis after reaction in acidic media. | Acid-catalyzed hydrolysis of the benzyl ether. | Neutralize the reaction mixture immediately after completion. Consider using milder acidic conditions if the reaction chemistry allows. |
| Formation of an aldehyde or carboxylic acid impurity. | Oxidation of the benzylic alcohol. | Avoid exposure to oxidizing agents. If the reaction is sensitive to air, perform it under an inert atmosphere. |
| Loss of the benzyl protecting group during a reaction. | Unintended reductive cleavage or strong acid exposure. | If using catalytic hydrogenation for other functional groups, be aware that the benzyl ether is also labile. If strong acids are necessary, consider alternative protecting groups. |
| Discoloration of the material upon storage. | Potential photo-degradation or oxidation. | Ensure the material is stored in an amber vial, protected from light, and under an inert atmosphere. |
Stability Summary
The following tables summarize the expected stability of this compound under forced degradation conditions. The percentage degradation is illustrative and can vary based on the specific experimental parameters (e.g., concentration, temperature, specific reagents).
Table 1: Stability in Solution under Different pH Conditions
| Condition | Reagent | Time (hours) | Temperature (°C) | Expected Degradation (%) | Primary Degradation Products |
| Acidic | 0.1 M HCl | 24 | 60 | 15-25% | Vanillyl alcohol, Benzyl alcohol |
| Neutral | Water | 24 | 60 | < 5% | - |
| Basic | 0.1 M NaOH | 24 | 60 | < 5% | - |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions
| Condition | Stress Agent | Time (hours) | Temperature (°C) | Expected Degradation (%) | Primary Degradation Products |
| Oxidative | 3% H₂O₂ | 24 | 25 | 20-30% | 4-Benzyloxy-3-methoxybenzaldehyde, 4-Benzyloxy-3-methoxybenzoic acid |
| Thermal | Solid State | 48 | 80 | 5-10% | Unspecified thermal decomposition products |
| Photolytic | UV light (254 nm) | 24 | 25 | 10-20% | Unspecified photo-degradation products |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
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Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
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Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
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Incubation: Incubate the solution at 60°C for 24 hours.
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Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.2 M NaOH.
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Analysis: Analyze the sample by a stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
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Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
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Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
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Incubation: Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Analysis: Analyze the sample directly by a stability-indicating HPLC method.
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways for this compound.
Caption: Oxidative degradation pathway of the benzylic alcohol.
Caption: Acid-catalyzed hydrolysis of the benzyl ether linkage.
Caption: General experimental workflow for forced degradation studies.
Challenges in the scale-up of 4-Benzyloxy-3-methoxybenzyl alcohol production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-Benzyloxy-3-methoxybenzyl alcohol production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound at an industrial scale?
The most common and scalable synthetic routes are:
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Williamson Ether Synthesis: This involves the benzylation of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) with benzyl bromide or benzyl chloride in the presence of a base.[1] This is often the preferred route due to the ready availability of the starting materials.
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Reduction of 4-Benzyloxy-3-methoxybenzaldehyde: This method involves the reduction of the corresponding aldehyde using a reducing agent like sodium borohydride.[2] The aldehyde precursor can be synthesized from vanillin.[3][4]
Q2: What are the critical safety precautions to consider when handling benzyl bromide at a large scale?
Benzyl bromide is a strong lachrymator and is corrosive.[5][6] When handling large quantities, the following precautions are essential:
-
Work in a well-ventilated area, preferably in a walk-in fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a respirator with a suitable cartridge.[5][7]
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Have an emergency plan in place for spills and exposure, including access to safety showers and eyewash stations.[8]
-
Benzyl bromide can react with moisture to produce hydrogen bromide gas, so it should be handled under anhydrous conditions.[5]
Q3: What are the typical impurities encountered in the synthesis of this compound?
Common impurities can include:
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Unreacted starting materials: Vanillyl alcohol or 4-benzyloxy-3-methoxybenzaldehyde.
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Over-benzylation product: 1,2-bis(benzyloxy)-3-methoxybenzene if the starting material is not properly handled.
-
Dibenzyl ether: Formed from the self-condensation of benzyl alcohol (if used as a solvent or formed from hydrolysis of benzyl bromide).
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4-Benzyloxy-3-methoxybenzoic acid: If the alcohol product is oxidized.
-
Residual solvents: From the reaction and purification steps.
Impurity profiling using techniques like HPLC and GC-MS is crucial for quality control.[9][10]
Q4: How can Phase Transfer Catalysis (PTC) be beneficial for the scale-up of this synthesis?
Phase Transfer Catalysis can offer several advantages for the Williamson ether synthesis at scale:
-
Increased reaction rates: PTC facilitates the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the reaction occurs.[11][12]
-
Milder reaction conditions: It can allow for the use of weaker and less expensive bases like sodium hydroxide or potassium carbonate, and lower reaction temperatures.[13]
-
Improved yield and selectivity: By promoting the desired etherification reaction, PTC can help minimize side reactions.[14]
-
Simplified work-up: It can reduce the need for anhydrous solvents and strong bases, making the work-up procedure more straightforward.[13]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion. Extend the reaction time if necessary.[15] - Check reagent quality: Ensure the vanillyl alcohol is dry and the benzyl bromide has not degraded. - Optimize base: Ensure at least a stoichiometric amount of a suitable base is used to fully deprotonate the vanillyl alcohol. For large-scale reactions, consider using potassium carbonate or sodium hydroxide with a phase-transfer catalyst.[6] |
| Side Reactions | - Elimination: While less likely with benzyl bromide, ensure the reaction temperature is not excessively high, which could favor elimination reactions with other alkyl halides. - Over-benzylation: Use a controlled stoichiometry of benzyl bromide (typically 1.0-1.2 equivalents). |
| Product Loss During Work-up | - Emulsion formation: During aqueous extraction, emulsions can form. To break them, add brine or a small amount of a different organic solvent. - Incomplete extraction: Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[16] |
Issue 2: Formation of Significant Impurities
| Impurity Observed | Potential Cause | Prevention and Removal |
| Unreacted Vanillyl Alcohol | Incomplete reaction. | Prevention: Increase reaction time, temperature, or the equivalent of benzyl bromide. Removal: Can be removed during crystallization or by column chromatography. A basic wash during work-up can also help remove the acidic phenol. |
| Dibenzyl Ether | Hydrolysis of benzyl bromide to benzyl alcohol, followed by self-condensation. | Prevention: Use anhydrous reaction conditions. Avoid excessively high temperatures.[17] Removal: Can be challenging due to similar polarity to the product. Fractional vacuum distillation or careful column chromatography may be effective. |
| 4-Benzyloxy-3-methoxybenzaldehyde | Incomplete reduction of the aldehyde (if this is the synthetic route). | Prevention: Ensure a sufficient amount of the reducing agent (e.g., NaBH₄) is used. Monitor the reaction to completion. Removal: Can be separated by column chromatography or by converting it to a more polar bisulfite adduct. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
-
Reaction Setup: To a stirred solution of vanillyl alcohol (1 equivalent) in a suitable solvent (e.g., DMF, acetone, or toluene) in a reactor equipped with a condenser, thermometer, and nitrogen inlet, add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Reagent Addition: If using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents), add it to the mixture. Heat the mixture to 60-80°C. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture over 1-2 hours to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the vanillyl alcohol is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. If using a water-miscible solvent, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Reduction of 4-Benzyloxy-3-methoxybenzaldehyde
-
Reaction Setup: Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a reactor equipped with a stirrer and a thermometer.
-
Reduction: Cool the solution to 0-5°C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) in small portions, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting aldehyde by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Work-up: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. Further purification can be achieved by crystallization.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Aldehyde Reduction | Reference |
| Typical Yield | 85-95% | >95% | [2] |
| Reaction Temperature | 60-100°C | 0-25°C | [18] |
| Reaction Time | 4-12 hours | 1-3 hours | [2][18] |
| Key Reagents | Vanillyl alcohol, Benzyl bromide, Base (K₂CO₃, NaOH) | 4-Benzyloxy-3-methoxybenzaldehyde, NaBH₄ | [2][6] |
| Common Solvents | DMF, Acetone, Toluene | Methanol, Ethanol | [6][16] |
Visualizations
Caption: Synthetic workflows for this compound production.
Caption: Troubleshooting decision tree for process optimization.
Caption: Common side reactions in the Williamson ether synthesis.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. iajpr.com [iajpr.com]
- 14. phasetransfer.com [phasetransfer.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Methods to avoid over-oxidation during the synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals involved in the synthesis of 4-Benzyloxy-3-methoxybenzyl alcohol. The primary focus is on preventing the presence of over-oxidation products, specifically the corresponding aldehyde, in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound where over-oxidation might be a concern?
The most prevalent and accessible synthetic pathway involves a two-step process:
-
O-benzylation of vanillin: The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is protected with a benzyl group to form 4-Benzyloxy-3-methoxybenzaldehyde.
-
Reduction of the aldehyde: The aldehyde functional group of 4-Benzyloxy-3-methoxybenzaldehyde is then selectively reduced to the corresponding alcohol, yielding this compound.
The primary issue, often mischaracterized as "over-oxidation," is the incomplete reduction of the starting aldehyde, which then contaminates the final alcohol product.
Q2: Why is my final product contaminated with the starting aldehyde (4-Benzyloxy-3-methoxybenzaldehyde)?
Contamination with the starting aldehyde is typically due to an incomplete reduction reaction. Several factors can contribute to this, including:
-
Insufficient reducing agent: The molar ratio of the reducing agent to the aldehyde may be too low.
-
Deactivated reducing agent: The reducing agent, such as sodium borohydride, may have degraded due to improper storage or handling.
-
Suboptimal reaction temperature: The reaction may not have been cooled adequately, leading to side reactions or decomposition of the reducing agent.
-
Inadequate reaction time: The reaction may not have been allowed to proceed to completion.
Q3: Can the product, this compound, oxidize back to the aldehyde during work-up or storage?
While benzylic alcohols can be sensitive to oxidation, under standard work-up conditions for a reduction reaction, significant oxidation is unlikely. However, prolonged exposure to air, light, or certain impurities can lead to gradual oxidation.[1][2] It is crucial to store the purified alcohol under an inert atmosphere and protected from light.
Q4: Are there alternative methods to the Williamson ether synthesis for the O-benzylation of vanillin?
Yes, while the Williamson ether synthesis is common, other methods can be employed, especially if the substrate is sensitive to strongly basic conditions.[3] For instance, using benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under nearly neutral conditions are viable alternatives.[3][4]
Troubleshooting Guide
Problem 1: Incomplete Reduction of 4-Benzyloxy-3-methoxybenzaldehyde
Symptoms:
-
TLC analysis of the crude product shows a spot corresponding to the starting aldehyde.
-
The melting point of the purified product is broad and lower than expected.
-
NMR spectrum of the product shows a residual aldehyde proton peak (~9.8 ppm).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., NaBH₄) to 1.5-2.0 equivalents relative to the aldehyde. |
| Degraded Reducing Agent | Use a fresh, unopened bottle of the reducing agent. Ensure it has been stored in a cool, dry place. |
| Reaction Temperature Too High | Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent to prevent its decomposition and side reactions.[5] |
| Short Reaction Time | After the addition of the reducing agent, allow the reaction to stir for a sufficient period (e.g., 1-2 hours) at room temperature to ensure completion. Monitor the reaction by TLC. |
Problem 2: Difficulty in Purifying the Alcohol from Residual Aldehyde
Symptoms:
-
Co-elution of the alcohol and aldehyde during column chromatography.
-
The aldehyde impurity persists even after recrystallization.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Polarity of Alcohol and Aldehyde | Use a less polar solvent system for column chromatography to improve separation. A gradient elution from a non-polar to a slightly more polar solvent system can be effective. |
| Formation of Acetals during Work-up | If using an alcoholic solvent for the reaction and an acidic work-up, acetal formation can occur. It is best to use an aqueous work-up with a non-alcoholic extraction solvent like ethyl acetate. |
| Chemical Purification | If chromatographic separation is challenging, consider a chemical purification method. For instance, selectively reacting the residual aldehyde with a reagent like Girard's reagent T to form a water-soluble derivative that can be washed away. |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
This protocol is based on the Williamson ether synthesis.[6][7]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Benzyl chloride or benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI, catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of vanillin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Reduction of 4-Benzyloxy-3-methoxybenzaldehyde to this compound
This protocol is adapted from the reduction of vanillin.[5]
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask with a stir bar.
-
Cool the solution in an ice bath.
-
In a separate vial, dissolve sodium borohydride (1.5 eq) in a 1 M NaOH solution.
-
Slowly add the NaBH₄ solution dropwise to the cooled aldehyde solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the bubbling ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Visualizations
Synthetic Pathway and Potential Over-Oxidation Issue
Caption: Synthetic pathway and potential for aldehyde contamination.
Troubleshooting Workflow for Aldehyde Impurity
Caption: Troubleshooting workflow for aldehyde impurity.
References
- 1. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Refining crystallization techniques for obtaining pure 4-Benzyloxy-3-methoxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization techniques for obtaining high-purity 4-Benzyloxy-3-methoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While a definitive single solvent is not extensively reported in the literature, a mixed solvent system is often effective for compounds with similar structures, such as 4-Hydroxybenzyl alcohol.[1] A common approach is to use a primary solvent in which the compound is highly soluble (like ethanol, methanol, or dichloromethane) and an anti-solvent in which it is poorly soluble (like water or hexane).[1][2] The optimal ratio should be determined empirically for each batch.
Q2: What are the common impurities in this compound synthesis?
A2: Common impurities can arise from the starting materials or side reactions during the synthesis, which typically involves the benzylation of vanillyl alcohol. Potential impurities include:
-
Unreacted Vanillyl Alcohol: The starting material may not have fully reacted.
-
Benzyl Bromide/Chloride: The benzylation reagent may be present in excess.
-
Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol, a potential side-product.
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation, which can lead to the corresponding aldehyde (4-benzyloxy-3-methoxybenzaldehyde).
Q3: At what temperature should I dissolve the crude product?
A3: The crude product should be dissolved in a minimal amount of the primary solvent near its boiling point to ensure the formation of a saturated solution.[1] This maximizes the recovery of the pure compound upon cooling.
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, ensure you are using a minimal amount of hot solvent to dissolve your crude product. After dissolution, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.[1] Avoid using an excessive amount of the primary solvent, as this will keep more of your product dissolved in the mother liquor.
Q5: What purity can I expect after one round of crystallization?
A5: A single, well-executed crystallization can significantly improve the purity of this compound. Purity is often assessed by melting point analysis; a sharp melting point range close to the literature value indicates high purity. For a product with a stated purity of 98%, a melting point of 71-73 °C is expected.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of the primary solvent to the hot solution to reduce saturation. - Use a lower boiling point solvent system. - Induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal. |
| No Crystals Form | The solution is not sufficiently saturated, or the cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product. - Allow the solution to cool more slowly. - Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] - Perform a second recrystallization. |
| Low Recovery | Too much solvent was used, or the solution was not cooled sufficiently. | - Reduce the amount of solvent used for dissolution. - Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) before filtration.[1] |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₃[4][5] |
| Molecular Weight | 244.29 g/mol [3][5] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 71-73 °C[3] |
| Boiling Point | 347.2 °C (estimated)[3] |
| Solubility | Soluble in dichloromethane and methanol[3] |
Table 2: Suggested Solvent Systems for Recrystallization
| Primary Solvent | Anti-Solvent | Notes |
| Ethanol | Water | A common and effective system for polar compounds.[1] |
| Dichloromethane | Hexane | Suitable for less polar impurities. |
| Methanol | Water | Similar to ethanol/water, with a lower boiling point. |
| Ethyl Acetate | Heptane | A versatile system for a range of polarities. |
Experimental Protocols
Detailed Methodology for Recrystallization using Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring. The goal is to create a saturated solution near the boiling point of ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the solute's weight). Gently boil the solution for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Slowly add hot deionized water to the hot ethanolic solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Benzyloxy-3-methoxybenzyl alcohol: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound like 4-Benzyloxy-3-methoxybenzyl alcohol (also known as O-Benzylvanillyl alcohol), a versatile building block in organic synthesis, confirming its precise atomic arrangement is critical for ensuring reaction outcomes, understanding potential biological activity, and securing intellectual property.
This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of this compound, with a special focus on the definitive power of single-crystal X-ray crystallography. We will compare the data obtained from crystallography with that from complementary spectroscopic methods, providing supporting data and detailed experimental protocols.
Methodology 1: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. It provides an atomic-level map, yielding unequivocal data on bond lengths, bond angles, and stereochemistry. While public crystallographic data for this compound is not available, the analysis of structurally similar molecules, such as 4-Benzyloxy-3-methoxybenzonitrile, demonstrates the richness of the data this technique provides.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane mixture). The solution is subjected to slow evaporation, solvent diffusion, or slow cooling to promote the formation of single, diffraction-quality crystals. The solid is noted to be a white crystalline powder.[2]
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibration. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the atoms. This initial model is refined against the experimental data to optimize atomic coordinates and thermal parameters, resulting in a final, highly accurate molecular structure.[3]
Anticipated Crystallographic Data
The following table outlines the type of quantitative data expected from an X-ray crystallographic analysis, essential for absolute structure validation.
| Parameter | Expected Value / Information | Significance |
| Molecular Formula | C₁₅H₁₆O₃ | Confirms elemental composition in the crystal unit.[4][5] |
| Molecular Weight | 244.29 g/mol | Corroborates the identity of the molecule.[5][6] |
| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the precise dimensions and angles of the repeating lattice unit. |
| Key Bond Lengths (Å) | C-C (aromatic), C-O (ether), C-O (alcohol), C-H | Confirms atomic connectivity and bond orders with high precision. |
| Key Bond Angles (°) | O-C-C, C-C-C | Defines the geometry around each atom. |
| Dihedral Angles (°) | e.g., Angle between the two aromatic rings | Describes the conformation and spatial orientation of molecular fragments.[1] |
Methodology 2: Complementary Spectroscopic Techniques
While crystallography provides the ultimate solid-state structure, spectroscopic methods are indispensable for confirming the molecular framework, identifying functional groups, and analyzing the compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the connectivity and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol: A ~5-10 mg sample of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube, and the spectrum is acquired on a spectrometer (e.g., 400 MHz).
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | Multiplet | 5H | Protons of the benzyl C₆H₅ group |
| ~6.90 | Multiplet | 3H | Protons of the substituted aromatic ring |
| ~5.15 | Singlet | 2H | Benzylic ether protons (-O-CH₂-Ph) |
| ~4.60 | Singlet | 2H | Benzylic alcohol protons (-CH₂-OH) |
| ~3.90 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~1.90 | Singlet | 1H | Alcohol proton (-OH) |
| Note: Data interpreted from publicly available spectra for 4-Benzyloxybenzyl alcohol and related structures.[7][8] |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule, providing a highly accurate molecular weight and fragmentation patterns that offer structural clues.
Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
Mass Spectrometry Data
| m/z Value | Interpretation |
| 244.1 | Molecular Ion [M]⁺, confirming the molecular weight of C₁₅H₁₆O₃.[4][6] |
| 153 | Fragment corresponding to the loss of the benzyl group (C₇H₇). |
| 137 | Fragment corresponding to the methoxybenzyl moiety. |
| 91 | Fragment corresponding to the benzyl cation [C₇H₇]⁺, a very stable fragment. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The crystal is pressed against the ATR crystal, and the IR spectrum is recorded.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400 (broad) | O-H Stretch | Alcohol (-OH) |
| ~3030 | C-H Stretch (sp²) | Aromatic C-H |
| ~2950, 2870 | C-H Stretch (sp³) | -CH₂- and -CH₃ groups |
| ~1600, 1510 | C=C Stretch | Aromatic Rings |
| ~1260, 1030 | C-O Stretch | Ether and Alcohol linkages |
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships involved in a comprehensive structural validation.
Caption: Experimental workflow for the structural validation of a target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound(33693-48-0) MS [m.chemicalbook.com]
- 7. 4-ETHOXYBENZYL ALCOHOL(6214-44-4) 1H NMR spectrum [chemicalbook.com]
- 8. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum [chemicalbook.com]
A Head-to-Head Comparison: Benzyl (Bn) vs. 4-Methoxybenzyl (PMB) Protecting Groups
In the landscape of synthetic organic chemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among the myriad of choices for the protection of hydroxyl groups, the benzyl (Bn) and 4-methoxybenzyl (PMB) ethers stand out for their versatility and reliability. This guide provides an objective, data-driven comparison of these two widely used protecting groups to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Benzyl and 4-Methoxybenzyl Protecting Groups
The benzyl group is a robust and broadly employed protecting group, prized for its general stability across a wide range of chemical conditions.[1][2] In contrast, the 4-methoxybenzyl group, a close structural analog, possesses an electron-donating methoxy substituent on the aromatic ring. This electronic modification significantly influences its reactivity, enabling milder and more selective deprotection methods.[3][4] The key distinction lies in the PMB group's susceptibility to oxidative cleavage, a feature that allows for orthogonal deprotection in the presence of a benzyl group.[3]
Comparative Analysis of Performance
The choice between a benzyl and a 4-methoxybenzyl protecting group is primarily dictated by the desired deprotection strategy and the functional group tolerance required throughout the synthetic route.
Protection of Alcohols:
Both benzyl and 4-methoxybenzyl ethers are most commonly installed via the Williamson ether synthesis.[5][6] This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with the corresponding benzyl or 4-methoxybenzyl halide.[2][5] The reaction conditions, times, and yields for the protection of primary alcohols are generally comparable for both groups, as summarized in the table below.
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Benzyl (Bn) | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 98 |
| 4-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
Deprotection of Benzyl and 4-Methoxybenzyl Ethers:
The true divergence in the utility of these two protecting groups becomes apparent during the deprotection step. The benzyl group is renowned for its stability, while the PMB group offers a wider array of cleavage options.
| Deprotection Method | Reagent/Conditions | Benzyl (Bn) Ether | 4-Methoxybenzyl (PMB) Ether |
| Catalytic Hydrogenolysis | H₂, Pd/C, rt | Readily Cleaved | Readily Cleaved |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | Generally Stable | Readily Cleaved |
| Acidic Cleavage | TFA, CH₂Cl₂, rt | Generally Stable | Readily Cleaved (slower than DMB) |
This difference in reactivity allows for the selective deprotection of a PMB ether in the presence of a benzyl ether, a powerful tool in multi-step syntheses.[3] For instance, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) will cleave a PMB ether while leaving a Bn ether intact.[3]
Experimental Protocols
1. Protection of a Primary Alcohol using Sodium Hydride and Benzyl Bromide:
-
Objective: To protect a primary hydroxyl group as a benzyl ether.
-
Procedure:
-
Dissolve the starting alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equiv.) portion-wise to the stirred solution.
-
Add benzyl bromide (1.5–2.0 equiv.) dropwise to the reaction mixture at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Protection of a Primary Alcohol using Sodium Hydride and p-Methoxybenzyl Chloride:
-
Objective: To protect a primary hydroxyl group as a 4-methoxybenzyl ether.
-
Procedure:
-
To an ice-water cooled solution of the starting alcohol (1 equiv) in a mixture of THF and DMF, add sodium hydride (4 equiv, 60% suspended in mineral oil) portionwise.[5]
-
After the addition is complete, stir the reaction at the same temperature until gas evolution ceases.
-
Slowly add a solution of p-methoxybenzyl chloride (2 equiv) in THF at 0 °C.[5]
-
Stir the reaction mixture at 0 °C for 1 hour, then quench by the slow addition of a 1M solution of sodium methoxide in methanol.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
3. Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis:
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
-
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Seal the flask, evacuate the system, and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
4. Deprotection of a 4-Methoxybenzyl Ether by Oxidative Cleavage with DDQ:
-
Objective: To selectively cleave a 4-methoxybenzyl ether protecting group.
-
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 to 10:1) at 0 °C.[5]
-
Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) as a solid.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Conclusion
Both benzyl and 4-methoxybenzyl groups are excellent choices for the protection of hydroxyl functionalities. The benzyl group offers robustness and is ideal for synthetic routes that do not involve reductive conditions for other transformations. The 4-methoxybenzyl group, while also stable under many conditions, provides the significant advantage of being cleavable under mild oxidative and acidic conditions. This feature makes the PMB group particularly valuable for complex syntheses requiring orthogonal protecting group strategies. The choice between Bn and PMB should therefore be a strategic one, based on a careful analysis of the overall synthetic plan.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Comparison of different synthetic strategies for 4-Benzyloxy-3-methoxybenzyl alcohol
A comprehensive guide to the synthetic strategies for producing 4-Benzyloxy-3-methoxybenzyl alcohol, a key intermediate in the development of pharmaceuticals and fine chemicals. This document provides a detailed comparison of the primary synthetic routes, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as O-benzylvanillyl alcohol, is a valuable building block in organic synthesis. Its structure, derived from vanillin, incorporates a protected phenolic hydroxyl group in the form of a benzyl ether, leaving a reactive primary alcohol for further functionalization. This makes it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and fragrances. The choice of synthetic strategy can significantly impact yield, purity, cost, and scalability. This guide compares the most common and effective methods for its preparation.
Core Synthetic Strategies
There are two primary and well-documented strategies for the synthesis of this compound:
-
Direct Benzylation of Vanillyl Alcohol: This single-step approach involves the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) using a benzylating agent.
-
Two-Step Synthesis from Vanillin: This common route begins with the benzylation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form 4-benzyloxy-3-methoxybenzaldehyde, followed by the selective reduction of the aldehyde group to the corresponding alcohol.
Comparison of Synthetic Strategies
The selection of an optimal synthetic route depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The following table summarizes the quantitative data associated with each primary strategy.
| Parameter | Strategy 1: Direct Benzylation | Strategy 2: Two-Step Synthesis from Vanillin |
| Starting Material | Vanillyl Alcohol | Vanillin |
| Key Reagents | Benzyl Bromide, KOH | 1. Benzyl Bromide, K₂CO₃, DMF2. Sodium Borohydride (NaBH₄), Methanol |
| Reaction Steps | 1 | 2 |
| Overall Yield | ~92% (estimated for analogous alcohols) | ~43% (cumulative) |
| Reaction Time | ~36 hours | 1. ~40 hours2. Not specified, typically 1-2 hours |
| Key Advantages | Fewer steps, potentially higher overall yield. | Readily available and cheaper starting material (vanillin). |
| Key Disadvantages | Vanillyl alcohol is less common and more expensive than vanillin. Potential for side reactions on the benzylic alcohol. | More steps involved, leading to a lower overall yield and increased purification efforts. |
Experimental Protocols
Strategy 1: Direct Benzylation of Vanillyl Alcohol (Williamson Ether Synthesis)
This method protects the phenolic hydroxyl group of vanillyl alcohol. The protocol is adapted from a general procedure for the benzylation of alcohols under solvent-free conditions.[1]
Reaction Scheme: Vanillyl Alcohol + Benzyl Bromide --(KOH)--> this compound
Experimental Procedure:
-
To vanillyl alcohol (1.0 mmol), add powdered potassium hydroxide (2.0 mmol) and benzyl bromide (1.2 mmol).
-
Stir the resulting mixture vigorously at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
For sterically hindered or less reactive alcohols, the reaction may require an extended period. For a model substrate like 3-O-Benzyl-1,2:5,6-di-O-isopropylideneglucofuranose, the reaction took 36 hours to complete.[1]
-
Upon completion, add water (20 mL) to the reaction mixture and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the final product.
Expected Yield: Yields for analogous alcohol benzylations under these conditions are reported to be high, around 92%.[1]
Strategy 2: Two-Step Synthesis from Vanillin
This strategy involves the initial protection of vanillin, followed by reduction.
Step 2a: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
This step is a standard Williamson ether synthesis performed on the phenolic hydroxyl of vanillin.
Reaction Scheme: Vanillin + Benzyl Halide --(Base)--> 4-Benzyloxy-3-methoxybenzaldehyde
Experimental Procedure:
-
Combine vanillin (40 mmol), anhydrous potassium carbonate (40 mmol), and a suitable benzyl halide (e.g., diethylene glycol ditosylate was used in the reference, 20 mmol for a bis-aldehyde synthesis) in dry dimethylformamide (DMF, 100 mL).
-
Stir and heat the reaction mixture at 80-90°C for approximately 40 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture and add cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-benzyloxy-3-methoxybenzaldehyde.
Yield: The analogous synthesis of a bis-aldehyde from vanillin reported a yield of 58%.
Step 2b: Reduction of 4-Benzyloxy-3-methoxybenzaldehyde
The intermediate aldehyde is reduced to the target alcohol using a mild reducing agent like sodium borohydride. This protocol is based on the reduction of vanillin.[2]
Reaction Scheme: 4-Benzyloxy-3-methoxybenzaldehyde --(NaBH₄)--> this compound
Experimental Procedure:
-
Dissolve 4-benzyloxy-3-methoxybenzaldehyde in an appropriate solvent like aqueous NaOH or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to quench the excess NaBH₄ and precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Yield: The reduction of vanillin to vanillyl alcohol using this method yielded 49%.[2]
Visualizing the Synthetic Pathways
The following diagram illustrates the relationship between the starting materials, intermediates, and the final product in the discussed synthetic strategies.
Caption: Synthetic routes to this compound.
References
A Comparative Guide to the Reaction Mechanisms of 4-Benzyloxy-3-methoxybenzyl Alcohol and Alternatives
For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the strategic use of protecting groups and the choice of reaction pathways are critical for achieving high yields and selectivity. This guide provides an objective comparison of the performance of 4-Benzyloxy-3-methoxybenzyl alcohol in key synthetic transformations—oxidation and deprotection—and evaluates alternative protecting group strategies for the core vanillyl alcohol structure. The information presented is supported by experimental data to inform the selection of optimal synthetic routes.
Oxidation of this compound to its Aldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a substrate like this compound, preventing over-oxidation to the carboxylic acid is paramount. This section compares common mild oxidation methods.
Comparison of Oxidation Methods
| Oxidation Method | Reagents | Typical Yield (%) | Reaction Time | Key Features & Considerations |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | High (typically >90%) | 1-2 hours | Mild conditions, avoids heavy metals. Requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.[1][2][3][4] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | High (typically >90%) | 0.5-2 hours | Mild, room temperature reaction. DMP is a stable, commercially available reagent. Can be expensive and potentially explosive under certain conditions.[5][6][7][8] |
| Catalytic Photooxidation | Flavin-zinc(II)-cyclen complex, air, light | High quantum yield (0.4 in aqueous solution) | Varies | Utilizes light energy and a catalyst, with air as the oxidant. Environmentally friendly approach.[9] |
| Copper/TEMPO Catalyzed Aerobic Oxidation | Cu(I) source, TEMPO, base, air | ~65% (for related benzyl alcohols) | 0.5-1 hour | Uses air as the terminal oxidant under ambient conditions. A greener alternative to stoichiometric oxidants.[10] |
Experimental Protocols: Oxidation
Swern Oxidation Protocol [1][2][4]
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add dimethyl sulfoxide (DMSO, 2.5-3.0 equivalents).
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Stir for another 30-45 minutes at -78 °C.
-
Add triethylamine (Et₃N, 5.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation Protocol [6][7]
-
To a solution of this compound (1.0 equivalent) in DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents).
-
Stir the reaction mixture for 0.5-2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude aldehyde by column chromatography.
Deprotection of the Benzyl Ether
The benzyl ether in this compound is a robust protecting group, stable to a wide range of conditions. Its removal is a key step in many synthetic sequences.
Comparison of Benzyl Ether Cleavage Methods
| Deprotection Method | Reagents | Typical Yield (%) | Reaction Time | Key Features & Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C | High (typically >95%) | 2-16 hours | Very clean and high-yielding. Requires a hydrogen source and is incompatible with other reducible functional groups (e.g., alkenes, alkynes).[11][12] |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or Cyclohexadiene | High | 0.5-2 hours | Avoids the need for gaseous hydrogen. Formic acid can sometimes require a higher catalyst loading.[13][14] |
Experimental Protocols: Deprotection
Catalytic Hydrogenolysis Protocol [11][12]
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected vanillyl alcohol.
Alternative Protecting Group Strategies for Vanillyl Alcohol
The choice of protecting group for the phenolic hydroxyl of vanillyl alcohol is critical and depends on the planned synthetic route. Here, we compare the benzyl group with two common alternatives: the methoxymethyl (MOM) ether and the tert-butyldimethylsilyl (TBDMS) ether.
Comparison of Protecting Groups for Vanillyl Alcohol
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C | Stable to a wide range of acidic and basic conditions.[14] |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH/THF) | Stable to basic and nucleophilic reagents. Labile to acid.[15][16][17][18] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | Fluoride source (e.g., TBAF) or acidic conditions | Stable to basic conditions. Cleaved by acid and fluoride ions.[19][20][21][22][23] |
Experimental Protocols: Alternative Protecting Groups
Protection of Vanillyl Alcohol as a MOM Ether [15][18]
-
To a solution of vanillyl alcohol (1.0 equivalent) and N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equivalents) in anhydrous DCM at 0 °C, add methoxymethyl chloride (MOMCl, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, and purify the product by column chromatography.
Deprotection of Vanillyl MOM Ether [15][24]
-
Dissolve the MOM-protected vanillyl alcohol in a mixture of methanol and a catalytic amount of concentrated HCl.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the acid, remove the solvent, and purify the resulting vanillyl alcohol.
Protection of Vanillyl Alcohol as a TBDMS Ether [19][22][23]
-
To a solution of vanillyl alcohol (1.0 equivalent) and imidazole (2.2 equivalents) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Deprotection of Vanillyl TBDMS Ether [19][20]
-
To a solution of the TBDMS-protected vanillyl alcohol in tetrahydrofuran (THF), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the product.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between the discussed reactions and procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the oxidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. MOM Ethers [organic-chemistry.org]
- 18. adichemistry.com [adichemistry.com]
- 19. ace.as-pub.com [ace.as-pub.com]
- 20. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 21. Silyl ether - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the 4-Benzyloxy-3-methoxybenzyl (BMB) Protecting Group in Cross-Reactivity Studies
For researchers, scientists, and drug development professionals engaged in complex multi-step organic syntheses, the selection of an appropriate protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. The 4-Benzyloxy-3-methoxybenzyl (BMB) ether has emerged as a valuable tool for the protection of hydroxyl groups. This guide provides a comprehensive comparison of the BMB protecting group's performance and cross-reactivity with other common protecting groups, supported by experimental data and detailed protocols to aid in strategic synthetic planning.
Oxidative Cleavage: A Comparative Look at Benzyl-Type Ethers
The primary method for the deprotection of the 4-Benzyloxy-3-methoxybenzyl (BMB) group is through oxidative cleavage, most commonly employing 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating benzyloxy and methoxy substituents on the aromatic ring facilitate this process by stabilizing the intermediate benzylic cation. To understand its relative reactivity, a comparison with other common benzyl-type protecting groups is essential.
| Protecting Group | Substrate | Reagent | Conditions | Time | Yield (%) | Observations |
| 4-Benzyloxy-3-methoxybenzyl (BMB) | Resin-bound Alcohol | DDQ | CH₂Cl₂ | - | Good | Effective cleavage from a solid support. |
| p-Methoxybenzyl (PMB) | S-Phenyl 2,4-di-O-benzyl-3-O-(p-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 eq. DDQ | CH₂Cl₂/H₂O, rt | 1.5 h | 78 | Selective cleavage in the presence of benzyl ethers.[1] |
| p-Methoxybenzyl (PMB) | 2,2-Dibenzyl-1-(4-benzyloxy-3-fluorobenzyloxy)-3-(4-methoxybenzyloxy)propane | DDQ | CH₂Cl₂/H₂O, rt | - | 95 | High yield of deprotection.[2] |
| Benzyl (Bn) | S-Phenyl 2,4-di-O-benzyl-3-O-(p-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 eq. DDQ | CH₂Cl₂/H₂O, rt | 1.5 h | 14 (of diol) | Benzyl ethers are more resistant to DDQ cleavage than PMB ethers.[1] |
| 3,4-Dimethoxybenzyl (DMPM) | - | DDQ | CH₂Cl₂/H₂O, rt | - | - | Generally more reactive than PMB with DDQ.[3] |
Key Observation: The BMB group, being structurally similar to the PMB group, is expected to exhibit comparable reactivity towards oxidative cleavage with DDQ. The presence of two electron-donating groups suggests a facile deprotection under mild oxidative conditions.
Orthogonality Studies: Stability of the BMB Group in the Presence of Other Deprotection Conditions
A crucial aspect of any protecting group is its stability under conditions used to remove other protecting groups, a concept known as orthogonality. The following tables summarize the stability of the BMB group (or its close analog, the PMB group) during the cleavage of other common protecting groups.
Stability to Fluoride-Mediated Silyl Ether Deprotection
| Protecting Group to be Cleaved | Substrate | Reagent | Conditions | BMB/PMB Stability | Yield of Silyl Deprotection (%) |
| TBDPS | 2,2-Dibenzyl-1-(4-(tert-butyldiphenylsiloxy)-3-fluorobenzyloxy)-3-(4-methoxybenzyloxy)propane | TBAF | THF, rt | PMB group stable | 92 (of phenol) |
| Aryl silyl ether | Aryl silyl ether with aliphatic silyl ether present | NaH | DMF, rt | Aliphatic silyl ether stable | Quantitative |
Stability Under Acidic Conditions for Cleavage of Acid-Labile Groups
| Protecting Group to be Cleaved | Substrate | Reagent | Conditions | BMB/PMB Stability | Yield of Deprotection (%) |
| Boc | Tyrosine-based PMB ester with Boc-carbamate | POCl₃ | Dichloroethane, rt | PMB ether stable | 82 (of carboxylic acid) |
| PMB | Rhamnose derivative | 0.5 eq. TfOH | CH₂Cl₂ | - | 88-94 |
| PMB | Indole derivative | TFA | - | - | 52 |
Note: While specific data for the BMB group's stability under all these conditions is limited, its structural similarity to the PMB group suggests a comparable stability profile. Caution should be exercised when using strong acids, as cleavage of the BMB ether is possible.
Stability During Hydrogenolysis
Catalytic hydrogenolysis is a standard method for the removal of benzyl (Bn) ethers. The BMB group, also containing a benzyl ether moiety, is susceptible to cleavage under these conditions.
| Protecting Group | Catalyst | Conditions | Observations |
| Benzyl (Bn) | Pd/C | H₂, various solvents | Standard and efficient deprotection method.[4] |
| Benzyl (Bn) | Raney-Ni | H₂, various solvents | Can be used for selective hydrogenolysis in the presence of PMB and DMPM groups.[3] |
| 4-Benzyloxy-3-methoxybenzyl (BMB) | Pd/C or Raney-Ni | H₂, various solvents | Expected to be cleaved under standard hydrogenolysis conditions. |
Synthetic Strategy Implication: The BMB group is not orthogonal to the standard benzyl group under typical hydrogenolysis conditions. This lack of orthogonality must be considered when planning synthetic routes where both protecting groups are present.
Experimental Protocols
General Protocol for Oxidative Deprotection of BMB/PMB Ethers using DDQ
Objective: To cleave a BMB or PMB ether from a hydroxyl group.
Protocol:
-
Dissolve the BMB/PMB-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Deprotection of TBDPS Ethers in the Presence of a BMB/PMB Ether
Objective: To selectively cleave a tert-butyldiphenylsilyl (TBDPS) ether without affecting a BMB or PMB ether.
Protocol:
-
Dissolve the substrate containing both TBDPS and BMB/PMB ethers in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the desilylation is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the deprotected alcohol.[2]
Visualizing Synthetic Pathways and Relationships
To better illustrate the strategic considerations in utilizing the BMB protecting group, the following diagrams, generated using Graphviz, depict key reaction pathways and logical relationships.
Caption: Primary deprotection pathways for the 4-Benzyloxy-3-methoxybenzyl (BMB) group.
Caption: A logical workflow for the sequential deprotection of a multi-protected molecule.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Comparing the efficacy of 4-Benzyloxy-3-methoxybenzyl alcohol with other benzyl derivatives
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative efficacy studies of 4-Benzyloxy-3-methoxybenzyl alcohol against other benzyl derivatives. While this specific compound is documented as a valuable intermediate in chemical synthesis, its biological activities and therapeutic potential remain largely unexplored in publicly accessible research.
This guide, therefore, shifts its focus to provide a detailed comparison of the scientifically substantiated efficacies of several structurally related and biologically active benzyl derivatives: Vanillyl Alcohol, 4-Methoxybenzyl Alcohol, 4-Hydroxybenzyl Alcohol, and 3,5-Dihydroxy-4-methoxybenzyl Alcohol. The following sections present quantitative data from experimental studies, detailed methodologies of key experiments, and visual representations of relevant biological pathways to aid researchers, scientists, and drug development professionals in their understanding of the structure-activity relationships within this promising class of compounds.
Comparative Efficacy of Benzyl Derivatives
The biological activities of benzyl alcohol derivatives are diverse, with prominent neuroprotective, anti-inflammatory, and antioxidant effects being reported. The following table summarizes the available quantitative data on the efficacy of these compounds in various experimental models.
| Compound | Biological Activity | Experimental Model | Key Findings |
| Vanillyl Alcohol | Neuroprotective | MPP+-induced neurotoxicity in MN9D dopaminergic cells | Attenuated the elevation of reactive oxygen species (ROS), decreased the Bax/Bcl-2 ratio, and reduced poly (ADP-ribose) polymerase proteolysis.[1][2] |
| Anti-inflammatory | Acetic acid-induced vascular permeability and carrageenan-induced air pouch models in mice | Demonstrated significant anti-inflammatory activity. | |
| 4-Methoxybenzyl Alcohol | Neuroprotective | Cerebral ischemia/reperfusion injury in rats | Ameliorated neurological score, reduced cerebral infarct volume, and decreased Evans blue concentration in brain tissue.[3] Protected the neurovascular unit and showed anti-oxidant and anti-apoptotic effects in vitro.[3] |
| 4-Hydroxybenzyl Alcohol | Antioxidant | DPPH radical scavenging assay | Exhibited potent free radical scavenging activity.[1] |
| Anti-inflammatory | In vitro and in vivo models | Showed significant anti-inflammatory properties. | |
| 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA) | Antioxidant | In vitro assays | Demonstrated potent antioxidant activity.[4] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Suppressed the production of inflammatory cytokines.[2] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Neuroprotection Assay: MPP+-induced Neurotoxicity in MN9D cells
This assay evaluates the ability of a compound to protect dopaminergic neurons from the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like symptoms.
-
Cell Culture: MN9D dopaminergic cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Vanillyl Alcohol) for a specified duration.
-
Induction of Neurotoxicity: MPP+ is added to the cell culture to induce neuronal damage.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Apoptotic Markers: The expression of apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP, is quantified using Western blotting.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are used for the experiment.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: The test compound or a reference drug is administered orally or intraperitoneally at a specific time before or after the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antioxidant Assay: DPPH Radical Scavenging Activity
This is a common and straightforward in vitro assay to determine the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in a suitable solvent (e.g., methanol or ethanol) to a specific concentration.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period.
-
Measurement of Absorbance: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Neuroprotective mechanism of Vanillyl Alcohol against MPP+-induced toxicity.
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
Caption: Principle of the DPPH radical scavenging assay for antioxidant activity.
References
- 1. Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol and vanillin: effects on free radicals, brain peroxidation and degradation of benzoate, deoxyribose, amino acids and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 4-Benzyloxy-3-methoxybenzyl alcohol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring data integrity, product quality, and regulatory compliance. This guide offers a comparative overview of potential analytical methodologies for the quantification of 4-Benzyloxy-3-methoxybenzyl alcohol, a key organic intermediate. The performance characteristics of these methods are benchmarked against established analytical techniques for similar benzyl alcohol derivatives, providing a comprehensive framework for method development and validation.
Comparison of Analytical Methodologies
The choice of an analytical method for quantifying this compound is contingent upon the specific analytical requirements, such as the need for high sensitivity, selectivity, or throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy represent three viable techniques, each with distinct advantages and limitations.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the typical performance parameters for HPLC, GC, and UV-Vis methods based on data from the analysis of benzyl alcohol and its derivatives. These values can serve as a baseline for the expected performance when developing a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Validation Parameter | Typical Performance Data |
| Linearity Range | 0.1 - 240 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.8% - 101.7%[2] |
| Precision (% RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | 0.86 - 2.1 µg/mL[3] |
| Limit of Quantification (LOQ) | 2.5 - 6.7 µg/mL[3] |
Table 2: Gas Chromatography (GC)
| Validation Parameter | Typical Performance Data |
| Linearity Range | 0.1 - 175 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999[4][5] |
| Accuracy (% Recovery) | 98% - 105%[5] |
| Precision (% RSD) | < 5%[5] |
| Limit of Detection (LOD) | 0.05 - 2.67 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.1 - 13.3 µg/mL[4][5] |
Table 3: UV-Visible (UV-Vis) Spectroscopy
| Validation Parameter | Typical Performance Data |
| Linearity Range | 60 - 200 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.999[6][7] |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Analyte dependent, generally in the µg/mL range |
| Limit of Quantification (LOQ) | Analyte dependent, generally in the µg/mL range |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful analytical method validation. The following are example methodologies for HPLC, GC, and UV-Vis spectroscopy that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound with high specificity and sensitivity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is well-suited for the analysis of volatile compounds and can offer high resolution.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Fused silica capillary column coated with dimethylpolysiloxane (e.g., 30 m x 0.53 mm i.d.).[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration.
UV-Visible (UV-Vis) Spectroscopy Method
This technique provides a simple and rapid approach for quantification, particularly for routine analysis.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm). For benzyl alcohol, a λmax around 312 nm has been reported in ethanol.[6][7]
-
Sample Preparation: Prepare a stock solution of the sample in the chosen solvent. Prepare a series of dilutions to construct a calibration curve.
-
Quantification: Measure the absorbance of the sample solution at the predetermined λmax and calculate the concentration using the calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: General workflow for analytical method validation.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the specific analytical needs and the performance characteristics of each technique. HPLC and GC methods generally offer higher sensitivity and selectivity, making them suitable for trace analysis and impurity profiling. UV-Vis spectroscopy, while less specific, provides a rapid and cost-effective solution for routine quality control assays where the sample matrix is well-defined. The provided data and protocols, derived from the analysis of structurally related compounds, serve as a valuable starting point for the development and rigorous validation of a suitable analytical method for this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Benzyloxy-3-methoxybenzyl Alcohol
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Benzyloxy-3-methoxybenzyl alcohol, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In the event of accidental contact, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with all federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., paper towels, gloves), as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure lid.
-
Ensure the container is clearly and accurately labeled.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and any other components mixed with the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas and incompatible materials.
-
-
Disposal:
Hazard and Precautionary Data Summary
For quick reference, the following table summarizes the key hazard information for this compound based on aggregated GHS data.
| Hazard Class | Hazard Statement | Precautionary Statement Code |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant |
This data is based on GHS information provided in the PubChem database for this compound.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Benzyloxy-3-methoxybenzyl alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Benzyloxy-3-methoxybenzyl alcohol. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and promote best practices in chemical handling.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Must be worn at all times in the laboratory. A face shield should be used when there is a potential for splashes.[2][3][4] An emergency eye wash station must be readily accessible. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Gloves should be inspected before use and changed frequently, especially after direct contact.[2][3][4] |
| Skin and Body Protection | Laboratory coat | A standard, long-sleeved lab coat must be worn and kept buttoned to protect skin and clothing.[3][4][5] For tasks with a higher risk of splashes, a chemically resistant apron or gown is advised.[5] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
II. First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| In case of skin contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][7] If skin irritation occurs, get medical advice/attention.[7] |
| If inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If not breathing, give artificial respiration.[6][7] Seek medical attention. |
| If swallowed | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6][7] Never give anything by mouth to an unconscious person. Seek medical attention. |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and procedural consistency.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Avoid contact with skin and eyes.[6]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Weigh and dispense the chemical within the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Storage :
-
Post-Handling :
Diagram of the Handling Workflow
Caption: Workflow for handling this compound.
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All waste containing this compound, including contaminated consumables (e.g., gloves, wipes), must be segregated as hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management :
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Handle uncleaned empty containers as you would the product itself.
-
-
Disposal Procedure :
-
Spill Cleanup :
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[3]
-
For larger spills, dike the area to prevent spreading.[3]
-
Wear appropriate PPE during the entire cleanup process.
-
Collect the absorbed material and place it in a suitable container for disposal.[3]
-
Ventilate the area and clean the spill site once the material has been removed.[3]
-
Logical Relationship for Disposal
Caption: Decision process for the disposal of chemical waste.
References
- 1. This compound | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
